Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUUFACDXGVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459987 | |
| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-44-0 | |
| Record name | 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is accomplished through a convergent approach. The core of the strategy involves the construction of the 5-(piperazin-1-yl)benzofuran-2-carboxamide backbone, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the reaction parameters and expected yields.
Step 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate
The initial step involves the reduction of the nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate to an amine.
Experimental Protocol:
To a solution of Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction mixture is then subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.
| Parameter | Value |
| Starting Material | Ethyl 5-nitrobenzofuran-2-carboxylate |
| Reagents | 10% Pd/C, Hydrogen |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 95-99% |
Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
This step involves the formation of the piperazine ring at the 5-position of the benzofuran core.
Experimental Protocol:
A suspension of Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)ammonium chloride (1.1 eq), and potassium carbonate (3.0 eq) in 1-butanol is heated to reflux. The reaction is monitored by TLC. After completion, the hot suspension is decanted and filtered. The filtrate is then evaporated to dryness, and the crude product can be purified by recrystallization from methanol to afford Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
| Parameter | Value |
| Starting Material | Ethyl 5-aminobenzofuran-2-carboxylate |
| Reagents | bis(2-chloroethyl)ammonium chloride, K₂CO₃ |
| Solvent | 1-Butanol |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Typical Yield | ~27%[1] |
Step 3: Synthesis of Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate
The secondary amine of the piperazine ring is protected with a Boc group in this step.
Experimental Protocol:
To a solution of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to yield Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate.[1]
| Parameter | Value |
| Starting Material | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | High |
Step 4: Synthesis of this compound
The final step is the amidation of the ethyl ester to the primary carboxamide.
Experimental Protocol:
Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at an elevated temperature (e.g., 60-80 °C) until the ester is fully converted to the amide, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent like diethyl ether or hexane and filtered to give the final product, this compound. An alternative method involves reacting the ester with formamide in the presence of a sodium alkoxide in N-methylpyrrolidone.[1]
| Parameter | Value |
| Starting Material | Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate |
| Reagents | Methanolic Ammonia (or Formamide/Sodium Alkoxide) |
| Solvent | Methanol (or N-Methylpyrrolidone) |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Good to High |
Synthesis Workflow Diagram
Caption: Detailed workflow for the multi-step synthesis.
References
Physical and chemical properties of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's known characteristics, a detailed representative synthesis protocol, and its role in the broader context of serotonergic drug development. While specific experimental spectral data for this intermediate is not widely published, this guide presents expected spectral characteristics based on its chemical structure and data from analogous compounds.
Introduction
This compound (CAS No. 183288-44-0) is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a dual mechanism of action that is effective in the treatment of major depressive disorder.[3][4] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available information on this compound to aid researchers in its synthesis, characterization, and utilization.
Physicochemical Properties
A summary of the known and computed physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₃O₄ | [5][6] |
| Molecular Weight | 345.40 g/mol | [5][6] |
| CAS Number | 183288-44-0 | [5][6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | >200 °C (decomposes) | [5][8] |
| XLogP3 | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Exact Mass | 345.16885622 Da | [6] |
| Topological Polar Surface Area | 89 Ų | [6] |
Spectral Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine protons (multiple signals in the range of 3.0-4.0 ppm), aromatic protons of the benzofuran ring (signals between 7.0-8.0 ppm), and the carbamoyl protons (broad singlet). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), piperazine carbons (~40-50 ppm), aromatic and heterocyclic carbons of the benzofuran core (in the range of 100-160 ppm), and the carbonyl carbons of the carbamate and carboxamide groups (>160 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the carbamate and amide (~1700-1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (345.40 g/mol ). |
Experimental Protocols
The following is a representative, multi-step experimental protocol for the synthesis of this compound, compiled from general procedures for the synthesis of Vilazodone intermediates and related benzofuran derivatives.
Synthesis of 5-Aminobenzofuran-2-carboxamide
This initial step involves the formation of the core benzofuran-2-carboxamide structure with an amino group at the 5-position, which will later be coupled with the piperazine moiety.
-
Reaction: Nitration of a suitable benzofuran precursor, followed by amidation of the 2-position carboxylic acid, and subsequent reduction of the nitro group to an amine. A common starting material is 5-nitro-2-hydroxybenzaldehyde.
-
Detailed Protocol:
-
Step 1: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as DMF, followed by hydrolysis of the resulting ester to the carboxylic acid.
-
Step 2: Amidation to 5-Nitrobenzofuran-2-carboxamide: The carboxylic acid is converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with isobutyl chloroformate) and then reacting with aqueous ammonia.
-
Step 3: Reduction to 5-Aminobenzofuran-2-carboxamide: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite.
-
Synthesis of this compound
This final step involves the coupling of the amino-benzofuran intermediate with Boc-protected piperazine.
-
Reaction: Nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A more direct approach involves the reaction of 5-aminobenzofuran-2-carboxamide with a bis(2-haloethyl)amine derivative in the presence of a base to form the piperazine ring, followed by Boc protection. A more controlled synthesis would involve coupling with a pre-formed Boc-piperazine unit.
-
Detailed Protocol (based on coupling with Boc-piperazine):
-
To a solution of 5-aminobenzofuran-2-carboxamide and 1-Boc-piperazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).
-
Add a base, such as sodium tert-butoxide.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualization of Synthetic and Logical Pathways
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the target compound.
Caption: A simplified workflow for the synthesis of the target compound.
Role as a Vilazodone Intermediate
The logical relationship of this compound as an intermediate in the synthesis of Vilazodone is depicted below.
Caption: The logical progression from the intermediate to the final API, Vilazodone.
Biological Context and Significance
The primary significance of this compound lies in its role as a key precursor to Vilazodone.[1][2] As an intermediate, it is not expected to possess significant biological activity itself. Its design is focused on providing a stable, purifiable compound that contains the necessary benzofuran-piperazine core, with the tert-butyloxycarbonyl (Boc) group serving as a protecting group for the piperazine nitrogen. This protection allows for selective reaction at other sites of the molecule before its removal in a later synthetic step to enable the final coupling reaction that forms Vilazodone.
The final product, Vilazodone, exerts its therapeutic effect through a dual mechanism: it inhibits the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft, and it acts as a partial agonist at 5-HT1A receptors.[3][4] This dual action is believed to contribute to its efficacy in treating major depressive disorder.
Conclusion
This compound is a vital intermediate in the synthesis of Vilazodone. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a consolidated overview of its known properties, a plausible and detailed synthetic protocol, and its crucial role in the development of a clinically important antidepressant. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-tert-Butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide [chembk.com]
- 6. This compound | C18H23N3O4 | CID 11244883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
The Role of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Perspective
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the function and properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . Extensive investigation into the scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient (API) with a defined mechanism of action, but rather a key chemical intermediate used in the synthesis of more complex molecules.
Compound Identification and Role
This compound is a synthetic building block. Its primary role in drug discovery and development is to serve as a precursor for the introduction of a piperazinyl-benzofuran carboxamide moiety into a target molecule.
The "tert-butyl" group, specifically a tert-butoxycarbonyl (Boc) group, is a common protecting group in organic synthesis. It is used to temporarily block the reactivity of the piperazine nitrogen atom, allowing other chemical modifications to be made to the molecule. In a subsequent synthetic step, this Boc group is removed to yield the active, deprotected piperazine.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 183288-44-0 | C18H23N3O4 | 345.40 | Boc-protected chemical intermediate.[1] |
| 5-(piperazin-1-yl)benzofuran-2-carboxamide | 183288-46-2 | C13H15N3O2 | 245.28 | Deprotected, reactive intermediate.[2][3][4][5] |
Synthetic Utility and Deprotection
The core utility of this compound lies in the strategic removal of the Boc protecting group to unmask a reactive secondary amine on the piperazine ring. This process, known as deprotection, is typically achieved under acidic conditions. The resulting amine can then be coupled with other molecules, such as carboxylic acids or acyl chlorides, to form the final target compound.
Experimental Workflow: Boc Deprotection
A generalized protocol for the deprotection of this compound to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide is as follows:
-
Dissolution: The Boc-protected starting material is dissolved in a suitable organic solvent, such as dioxane or dichloromethane.
-
Acidification: A strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane, is added to the solution.
-
Reaction: The mixture is stirred at room temperature for a period of 1 to 4 hours, during which the Boc group is cleaved.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The crude product is often purified by crystallization or chromatography to yield the desired deprotected compound.
References
- 1. CAS 183288-46-2: 5-(1-Piperazinyl)benzofuran-2-carboxamide [cymitquimica.com]
- 2. CAS 183288-46-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemdmart.com [chemdmart.com]
- 4. capotchem.com [capotchem.com]
- 5. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]
Technical Guide: Properties and Structure of CAS Number 183288-44-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 183288-44-0. The primary chemical name for this substance is tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . It is a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] The unique structural features of this intermediate, including a benzofuran moiety, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group, make it a subject of interest in medicinal chemistry and drug development.[2][3]
Chemical Structure and Identification
The structure of this compound incorporates a benzofuran-2-carboxamide core linked to a Boc-protected piperazine ring at the 5-position.
Caption: 2D structure of this compound.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 183288-44-0 |
| Molecular Formula | C₁₈H₂₃N₃O₄[4] |
| SMILES | C(N)(=O)C1=CC=2C(O1)=CC=C(C2)N3CCN(C(OC(C)(C)C)=O)CC3[2] |
| InChI | InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22)[2] |
| InChIKey | RXWUUFACDXGVIO-UHFFFAOYSA-N[2] |
Synonyms
This compound is also known by several other names:
-
5-(4-tert-Butoxycarbonyl-2-piperazinyl)benzofuran-2-carboxamide[2]
-
tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate[4]
-
4-[2-(Aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylic Acid tert-Butyl Ester[5]
-
5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzofuran-2-carboxamide[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of CAS 183288-44-0.
| Property | Value | Source(s) |
| Molecular Weight | 345.40 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4][6] |
| Boiling Point | 544 °C | [4] |
| Density | 1.253 g/cm³ | [4] |
| Flash Point | 283 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity | ≥98% | [4] |
Role in Synthesis and Experimental Protocols
CAS 183288-44-0 is a crucial intermediate in the multi-step synthesis of Vilazodone.[3][4] It is typically formed through the coupling of a benzofuran precursor with a protected piperazine. The resulting compound then undergoes deprotection of the Boc group, followed by condensation with an indole moiety to yield the final active pharmaceutical ingredient.
Caption: Synthetic pathway of Vilazodone involving CAS 183288-44-0 as a key intermediate.
Detailed Synthesis Protocol
The synthesis of this compound can be achieved via a transition metal-catalyzed amination or an aromatic nucleophilic substitution reaction.[2] The following protocol describes a general method based on available literature.
Reaction: Synthesis of this compound from 5-bromobenzofuran-2-carboxamide and 1-Boc-piperazine.
Materials:
-
5-Bromobenzofuran-2-carboxamide (1.0 eq)
-
1-t-Butoxycarbonylpiperazine (1-Boc-piperazine) (1.1 - 1.5 eq)[4]
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP or Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask (e.g., Schlenk flask), add 5-bromobenzofuran-2-carboxamide, the palladium catalyst, and the ligand.
-
Reagent Addition: Add 1-Boc-piperazine and the base to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Analytical Characterization: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Biological Activity and Signaling Pathways
As a synthetic intermediate, CAS 183288-44-0 is not intended for direct biological application, and there is limited public data on its specific pharmacological activity. Its primary relevance lies in its role as a precursor to Vilazodone. The presence of the piperazine ring is a common motif in compounds targeting central nervous system receptors.[2][3] However, the biological activity is realized after the Boc group is removed and the molecule is coupled with the indole moiety to form Vilazodone. Vilazodone's therapeutic effect is attributed to its dual mechanism of action on the serotonergic system: inhibiting serotonin reuptake and acting as a partial agonist at 5-HT1A receptors.[1][7]
Safety and Handling
Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[4] As a powder, it may form combustible dust concentrations in the air.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood to avoid inhaling dust.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage is between 2-8°C.[4]
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 183288-44-0: 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-… [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-(4-tert-Butoxycarbonyl-2-piperazinyl)benzofuran-2-carboxaMide | 183288-44-0 [chemicalbook.com]
- 7. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Benzofuran Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran and piperazine moieties are prominent pharmacophores in medicinal chemistry, each contributing to a diverse range of biological activities. The hybridization of these two scaffolds has given rise to a novel class of compounds—benzofuran piperazine derivatives—that have demonstrated significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising field.
Core Biological Activities and Quantitative Data
Benzofuran piperazine derivatives have been extensively evaluated for a variety of biological effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.
Anticancer Activity
The antiproliferative effects of benzofuran piperazine derivatives have been investigated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for this evaluation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 16 | A549 (Lung) | 0.12 | [1] |
| Derivative 16 | SGC7901 (Gastric) | 2.75 | [1] |
| Compound 8c | A549 (Lung) | 0.12 | [2] |
| Compound 8d | A549 (Lung) | 0.43 | [2] |
| Compound 9h | Panc-1 (Pancreatic) | 0.94 | [3] |
| Compound 9h | MCF-7 (Breast) | 2.92 | [3] |
| Compound 9h | A-549 (Lung) | 1.71 | [3] |
| Compound 11d | Panc-1 (Pancreatic) | 1.83 | [3] |
| Compound 11d | A-549 (Lung) | 3.00 | [3] |
| Compound 13b | Panc-1 (Pancreatic) | 1.03 | [3] |
| Compound 13b | A-549 (Lung) | 1.71 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Derivative 16 | RAW 264.7 | NO Production Inhibition | 5.28 | [1] |
| Compound 18 | RAW 264.7 | NO Production Inhibition | < 10 | [1] |
| Compound 22 | RAW 264.7 | NO Production Inhibition | < 10 | [1] |
| Compound 5 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |
| Compound 9 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |
| Compound 24 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |
CDK2 Inhibitory Activity
A significant mechanism of anticancer activity for some benzofuran piperazine derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound | Assay | IC50 (nM) | Reference |
| Compound 9h | CDK2 Kinase Assay | 40.91 | [3] |
| Compound 11d | CDK2 Kinase Assay | 41.70 | [3] |
| Compound 11e | CDK2 Kinase Assay | 46.88 | [3] |
| Compound 13c | CDK2 Kinase Assay | 52.63 | [3] |
| Staurosporine (Control) | CDK2 Kinase Assay | 56.76 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.
Synthesis of Benzofuran Piperazine Derivatives
A general multi-step synthesis is often employed to produce N-arylpiperazine substituted benzofuran derivatives.[4][5]
Step 1: Synthesis of 2-Acylbenzofuran Intermediate
-
To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add an α-bromoacetophenone derivative (1 equivalent) and a base like potassium carbonate (K2CO3) (2-3 equivalents).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 2-acylbenzofuran intermediate.
Step 2: Bromination of the 2-Acylbenzofuran
-
Dissolve the 2-acylbenzofuran intermediate in a suitable solvent like carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for a few hours.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the brominated intermediate.
Step 3: Synthesis of the Final Benzofuran Piperazine Derivative
-
Dissolve the brominated intermediate in a solvent like acetone or DMF.
-
Add the desired N-substituted piperazine (1-1.5 equivalents) and a base such as K2CO3 (2 equivalents). A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final benzofuran piperazine derivative.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran piperazine derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay - Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran piperazine derivatives at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran piperazine derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.
CDK2 Kinase Inhibition Assay (Luminescent)
This assay measures the activity of CDK2 by quantifying the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare a serial dilution of the benzofuran piperazine derivative in a suitable buffer (e.g., kinase assay buffer).
-
Reaction Setup: In a 384-well plate, add the recombinant human CDK2/Cyclin E complex, a suitable substrate (e.g., Histone H1), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Luminescence Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP.
-
Signal Measurement: Measure the luminescence using a plate luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzofuran piperazine derivatives in the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate for several days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the benzofuran piperazine derivative for 1-2 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25-100 mM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran piperazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms: CDK2 Inhibition and Apoptosis Induction
Many benzofuran piperazine derivatives exert their anticancer effects by targeting the cell cycle machinery. Specifically, they have been shown to inhibit CDK2, a key kinase that, in complex with Cyclin E, promotes the G1/S phase transition. By inhibiting CDK2, these compounds induce cell cycle arrest, preventing cancer cell proliferation.[3] Furthermore, these derivatives can trigger apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells.
References
An In-Depth Technical Guide to the Synthesis of Vilazodone Intermediates
Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is typically achieved through a convergent pathway, which involves the preparation of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide . These intermediates are then coupled to form the final vilazodone molecule.[1] This guide provides a detailed overview of the common synthetic routes for these crucial intermediates, including experimental protocols and quantitative data.
Synthesis of Intermediate 1: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
This key intermediate can be synthesized through several routes, primarily starting from 5-cyanoindole or 4-cyanoaniline.
Route A: Friedel-Crafts Acylation/Reduction of 5-Cyanoindole
A prevalent industrial method involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired chlorobutyl intermediate.[1][2]
Quantitative Data for Route A
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| Acylation | 5-Cyanoindole, 4-Chlorobutyryl chloride | AlCl3, Nitromethane, 0-10°C | 3-(4-chlorobutyryl)-5-cyanoindole | ~90% | - | [3] |
| Reduction | 3-(4-chlorobutyryl)-5-cyanoindole | NaBH4/CF3COOH | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | ~95% | - | [3] |
Experimental Protocols for Route A
Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole [1]
-
Reaction Setup: Suspend a Lewis acid catalyst like aluminum chloride (AlCl3) in a suitable solvent such as nitromethane in a reaction vessel.
-
Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.
-
Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [1]
-
Reaction Setup: Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran in a round-bottom flask.
-
Reduction: Add a reducing agent (e.g., sodium borohydride in trifluoroacetic acid).
-
Reaction: Stir the reaction mixture for 1-8 hours at room temperature, monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Route B: Fischer Indole Synthesis
An alternative approach utilizes the Fischer indole synthesis, starting from 4-cyanoaniline. This method involves diazotization followed by a cyclization reaction with 6-chlorohexanal.[3]
Quantitative Data for Route B
| Step | Starting Material | Key Reagents | Product | Overall Yield | Purity | Reference |
| Multi-step | 4-Cyanoaniline | NaNO2, HCl, 6-chlorohexanal | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | 74% | - | [4] |
Experimental Protocol for Route B [3][4]
This route is described as a "telescopic approach," suggesting that intermediates may not be isolated.
-
Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl). This is then reduced to form 4-cyanophenylhydrazine.
-
Fischer Indole Synthesis: The resulting 4-cyanophenylhydrazine is reacted with an enolizable ketone or aldehyde, in this case, 6-chlorohexanal, to form a phenylhydrazone.
-
Cyclization: The phenylhydrazone intermediate undergoes an acid-catalyzed cyclization, which, through the loss of ammonia, affords the final indole product.
Synthesis of Intermediate 2: 5-(1-piperazinyl)benzofuran-2-carboxamide
The synthesis of the second key intermediate often begins with a substituted benzofuran derivative.
Route C: Aromatic Nucleophilic Substitution
A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.
Quantitative Data for Route C
| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| Substitution | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | Piperazine, 140°C | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | Not satisfactory, but starting material is recyclable | 95% | [3] |
| Amidation | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | SOCl2, NH3 | 5-(1-piperazinyl)benzofuran-2-carboxamide | 80% (two steps) | - | [3] |
Experimental Protocol for Route C [3]
-
Piperazine Introduction: A mixture of 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and piperazine (5.0 mol) is heated to 140°C and stirred for 6 hours.
-
Work-up and Recycling: After cooling, hydrochloric acid is added to the reaction solution. The unreacted starting material precipitates and can be recovered by filtration. The filtrate containing the product is then treated with a potassium hydroxide solution until the pH is 6-7.
-
Extraction: The solution is extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude product as a faint yellow solid.
-
Amidation: The resulting carboxylic acid is converted to the final carboxamide in two steps without isolation by treatment with thionyl chloride (SOCl2) and then ammonia (NH3).
Route D: Multi-step Synthesis from 5-Nitrosalicylaldehyde
This pathway involves building the molecule from a simpler starting material through a series of transformations.
Experimental Protocol for Route D [5]
-
Benzofuran Formation: 5-Nitrosalicylaldehyde reacts with ethyl bromoacetate under the action of potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid.
-
Amidation: The carboxylic acid is reacted with isobutyl chloroformate and then aqueous ammonia to give 5-nitrobenzofuran-2-carboxamide.
-
Reduction: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite to give 5-aminobenzofuran-2-carboxamide.
-
Piperazine Ring Formation: The intermediate is cyclized with bis(2-chloroethyl)amine in the presence of a base to form the final product, 5-(1-piperazinyl)benzofuran-2-carboxamide.
Final Step: Condensation to Vilazodone
The final step in the convergent synthesis is the coupling of the two key intermediates via a nucleophilic substitution reaction.[1]
Quantitative Data for Final Condensation
| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Intermediate 1 & Intermediate 2 | Et3N, K2CO3 | Vilazodone | 65% | 99% |[3] | | Intermediate 1 & Intermediate 2 | NaHCO3, KI, DMF, 100°C | Vilazodone | - | - |[5] |
Experimental Protocol for Final Condensation [1][5]
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K2CO3) and triethylamine (Et3N), or sodium bicarbonate and a catalyst like potassium iodide (KI).
-
Reaction: Heat the reaction mixture to approximately 100°C and stir overnight. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude vilazodone.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.
References
Spectroscopic data (NMR, IR, MS) for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Compound: Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate CAS Number: 183288-44-0 Molecular Formula: C₁₈H₂₃N₃O₄ Molecular Weight: 345.40 g/mol [1]
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for this compound, a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
While complete, detailed experimental spectra (NMR, IR, MS) for this specific intermediate are not widely available in the public domain, the following table summarizes its key physical and computed properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₃O₄ | [1] |
| Molecular Weight | 345.40 g/mol | [1] |
| CAS Number | 183288-44-0 | [2][3] |
| Melting Point | >200°C (decomposes) | [4] |
| Density | 1.253 g/cm³ (predicted) | [3][4] |
| Boiling Point | 544°C (predicted) | [3] |
| Flash Point | 283°C (predicted) | [3] |
| XLogP3 | 2.3 (computed) | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 345.16885622 Da (computed) | [2] |
Synthesis of this compound
This compound is synthesized as a key intermediate in the manufacturing process of Vilazodone. The general synthetic approach involves the reaction of a protected piperazine derivative with a functionalized benzofuran. While specific, detailed industrial protocols are proprietary, the following represents a plausible synthetic pathway based on available literature.
Experimental Protocol:
A common route to synthesizing the parent compound, 5-(piperazin-1-yl)benzofuran-2-carboxamide, involves the reaction of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group is then introduced to yield the title compound.
Step 1: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
In a reaction vessel, 5-aminobenzofuran-2-carboxamide is dissolved in a suitable solvent such as n-butanol. To this solution, bis(2-chloroethyl)amine and a base, for example, triethylamine or sodium bicarbonate, are added. The mixture is heated to reflux and maintained for an extended period, typically around 48 hours, under an inert atmosphere (e.g., nitrogen). The progress of the reaction is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate.
Step 2: Boc-Protection
The resulting 5-(piperazin-1-yl)benzofuran-2-carboxamide is then reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine. This reaction proceeds at room temperature to afford this compound. The final product is then purified using standard techniques such as crystallization or column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis
The synthesis follows a logical progression of functional group transformations.
Caption: Logical flow of the synthesis from starting materials to the final protected intermediate.
References
Methodological & Application
Application of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in antidepressant synthesis
Abstract:
This document delineates the pivotal role of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate as a sophisticated intermediate in the synthesis of novel antidepressant agents, with a primary focus on the FDA-approved drug Vilazodone. Detailed experimental protocols for the synthesis of Vilazodone, leveraging a deprotected form of this intermediate, are provided. Furthermore, this note summarizes the quantitative biological data of Vilazodone, highlighting its dual-mechanism of action as a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. The intricate signaling pathways influenced by this therapeutic agent are also visually represented. This comprehensive guide is intended for researchers, medicinal chemists, and professionals in the field of drug development and discovery.
Introduction
The landscape of antidepressant therapeutics is continually evolving, with a significant emphasis on the development of agents with improved efficacy and tolerability profiles. Benzofuran derivatives have emerged as a privileged scaffold in the design of novel psychoactive compounds, largely due to their structural resemblance to endogenous neurotransmitters.[1] The specific intermediate, this compound, represents a critical building block in the convergent synthesis of Vilazodone, a prominent antidepressant approved for the treatment of major depressive disorder (MDD).[2][3]
Vilazodone's unique pharmacological profile, characterized by its dual action on the serotonin transporter (SERT) and the 5-HT1A receptor, is believed to contribute to its therapeutic effects, potentially offering a faster onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction.[1][2] This application note will detail the synthetic utility of the aforementioned intermediate and the biological properties of the resulting antidepressant.
Synthetic Pathway Overview
The synthesis of Vilazodone from its precursors is a multi-step process. A key strategic element is the coupling of two main fragments: the benzofuran-piperazine moiety and the indole moiety. The title compound, this compound, after deprotection of the tert-butoxycarbonyl (Boc) group, yields the crucial intermediate: 5-(piperazin-1-yl)benzofuran-2-carboxamide.[4][5] This intermediate is then condensed with a suitable indole derivative, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to afford Vilazodone.[4][6]
Figure 1: Synthetic workflow for Vilazodone.
Experimental Protocols
Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate 1)
This protocol outlines the deprotection of the Boc-protected intermediate to yield the key piperazinylbenzofuran carboxamide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate 2)
A common method for the synthesis of this intermediate involves the Friedel-Crafts acylation of 5-cyanoindole followed by reduction.[4]
Materials:
-
5-Cyanoindole
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Acylation: To a suspension of AlCl₃ (1.2 eq) in DCM, add a solution of 5-cyanoindole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in DCM at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone.
-
Reduction: Dissolve the crude ketone in a suitable solvent like THF or DCM. Add TFA, followed by the portion-wise addition of NaBH₄ at 0 °C. Stir until the reaction is complete.
-
Quench the reaction with a saturated solution of sodium bicarbonate. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Synthesis of Vilazodone
This final step involves the condensation of the two key intermediates.[4]
Materials:
-
5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq)
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Water
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude Vilazodone.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Vilazodone.
Quantitative Data
The biological activity of Vilazodone has been extensively characterized, demonstrating its high affinity and selectivity for its primary molecular targets.
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Ki | 0.1 | [7][8][9] |
| Serotonin Transporter (SERT) | IC50 | 0.2 - 1.6 | [7][8] |
| 5-HT1A Receptor | IC50 | 0.5 - 2.1 | [7][8][9] |
| Norepinephrine Transporter (NET) | Ki | 56 | [8][9] |
| Dopamine Transporter (DAT) | Ki | 37 | [8][9] |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathway
Vilazodone exerts its antidepressant effects through a dual mechanism of action.[2][3] Firstly, it acts as a potent and selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[8] Secondly, it functions as a partial agonist at the 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[1] This partial agonism is thought to accelerate the desensitization of these autoreceptors, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[1][2]
Figure 2: Mechanism of action of Vilazodone.
Conclusion
This compound is a highly valuable intermediate for the synthesis of the antidepressant Vilazodone. The synthetic routes described herein provide a framework for the efficient production of this important therapeutic agent. The unique dual mechanism of action of Vilazodone, supported by its potent and selective binding to SERT and the 5-HT1A receptor, underscores the continued importance of rational drug design in the development of improved treatments for major depressive disorder. This document serves as a comprehensive resource for scientists and researchers engaged in the field of antidepressant drug discovery and development.
References
- 1. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-(Piperazin-1-yl) benzofuran-2-carboxamide - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 6. researchgate.net [researchgate.net]
- 7. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
Application Notes and Protocols for In Vitro Assay Setup Using Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the biological activity of benzofuran derivatives. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory agents.[2][3][4][5]
The following sections offer step-by-step methodologies for key experiments, present quantitative data from various studies in a structured format for comparative analysis, and visualize relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Bioactivity of Benzofuran Derivatives
The biological effects of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran core.[6] The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several benzofuran derivatives across different in vitro assays.
Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference |
| 2-(4-MeO-phenylacetylene) derivative | ME-180, A549, ACHNs, HT-29, B-16 | 0.08–1.14 µM | [2] |
| 6-methoxy-2-ethoxycarbonyl derivative | Various | 13 to 100 nM | [2] |
| Piperazine-based benzofurans (37a-h) | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 µM | [7] |
| Benzofuran-isatin hybrid (23d) | SW-620, HT-29 | 6.5 and 9.8 µM, respectively | [7] |
| Ailanthoidol | Huh7 (mutant p53) | 22 µM (48h) | [7] |
| Benzofuran-pyrazole derivative (36) | MCF-7, PC-3 | - | [8] |
| 1c, 1e, 2d, 3a, 3d | K562, HeLa, MOLT-4 | 20-85 µM | [6] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 Value(s) | Reference |
| Aza-benzofuran compound 1 | NO Production Inhibition | RAW 264.7 | 17.31 µM | [9] |
| Aza-benzofuran compound 3 | NO Production Inhibition | RAW 264.7 | 16.5 µM | [9] |
| Benzofuran-heterocycle hybrid 5d | NO Production Inhibition | RAW 264.7 | 52.23 ± 0.97 μM | [10] |
| Benzofuran with N-aryl piperazine (38) | NO Production Inhibition | - | 5.28 μM | [8] |
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microorganism(s) | MIC Value(s) | Reference |
| Compound 1 | S. typhimurium, E. coli, S. aureus | 12.5 µg/mL, 25 µg/mL, 12.5 µg/mL | [9] |
| Compound 6 | P. italicum, F. oxysporum, C. musae | - | [9] |
| Benzofuran amide 6a, 6b, 6f | B. subtilis, S. aureus, E. coli | As low as 6.25 µg/mL | [3] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL | [11] |
| Benzofuran ketoxime 38 | S. aureus | 0.039 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific benzofuran derivative and research question.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, K562, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).[13] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[6][9]
-
MTT Addition: After incubation, add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for an additional 1-4 hours at 37°C.[1][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[1][9]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the benzofuran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin, amphotericin B) should also be tested as a positive control for the assay.[9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1] For more quantitative results, a viability indicator like resazurin can be added, and fluorescence or absorbance can be measured.[9]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO levels).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO inhibition is not due to cell death.[9][10]
Signaling Pathways and Experimental Visualizations
Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways and a typical experimental workflow.
Signaling Pathways Modulated by Benzofuran Derivatives
Benzofuran derivatives have been reported to interfere with critical signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[10] Additionally, some derivatives have been identified as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[14][15]
Caption: Simplified NF-κB and MAPK signaling pathways.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro screening of benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jopcr.com [jopcr.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Cell-based Assays for Piperazine-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anticancer, antipsychotic, and antiviral effects.[1][2][3] The versatility of the piperazine moiety allows for the synthesis of compounds that can interact with a wide array of biological targets.[3][4] Consequently, a robust suite of cell-based assays is essential for the discovery, characterization, and optimization of these compounds. These application notes provide detailed protocols for key cell-based assays used to evaluate the biological activity of piperazine-containing drug candidates, focusing on cytotoxicity, apoptosis, and cell cycle progression.
Key Applications in Drug Discovery
-
High-Throughput Screening (HTS): Initial screening of compound libraries to identify "hits" that induce a desired cellular phenotype (e.g., cancer cell death).
-
Mechanism of Action (MoA) Elucidation: Investigating the specific signaling pathways through which a compound exerts its effects.[4][5]
-
Potency and Efficacy Determination: Quantifying the dose-dependent effects of a compound to establish metrics like IC50 or EC50 values.
-
Selectivity and Toxicity Profiling: Assessing the cytotoxic effects on cancerous versus non-cancerous cell lines to determine the therapeutic window.[6]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound affects cell viability and are often the first step in characterizing a new chemical entity.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine compound. Replace the medium with fresh medium containing the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, until purple precipitates are visible.[8][10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate spectrophotometer.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for common colorimetric cell viability assays.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[4] Assays to detect apoptosis are critical for understanding how piperazine-containing compounds induce cell death.
a. Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Signaling Pathway for Caspase-Dependent Apoptosis
Caption: Simplified intrinsic apoptosis pathway often induced by piperazine compounds.[5]
b. Caspase-Glo® 3/7 Assay
Principle: A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[14] This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase (aminoluciferin), generating a light signal proportional to caspase activity.[15]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.[14]
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change over the vehicle control.
Cell Cycle Analysis
Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI within a cell is directly proportional to its DNA content.[13] By analyzing a population of PI-stained cells with a flow cytometer, one can distinguish cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[16]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect and pellet cells as described in the Annexin V protocol.
-
Fixation: Resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][13] Incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the supernatant, and wash the pellet twice with PBS.[13]
-
Staining: Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also stain.[12][13] Then, add 400 µL of PI solution (50 µg/mL).[13]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale.[12] Use software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
Summarizing quantitative data in a clear, tabular format is crucial for comparing the effects of different compounds and interpreting results.
Table 1: Cytotoxicity of Piperazine Derivatives in A549 Lung Cancer Cells after 48h Treatment
| Compound | IC50 (µM) ± SD | Maximum Inhibition (%) |
|---|---|---|
| Compound X | 15.2 ± 2.1 | 98.5 |
| Compound Y | 33.8 ± 4.5 | 99.1 |
| Compound Z | > 100 | 15.3 |
| Doxorubicin | 1.2 ± 0.3 | 100 |
Table 2: Apoptosis Induction in HCT116 Colon Cancer Cells by Compound X (15 µM) after 24h
| Population | Vehicle Control (%) ± SD | Compound X (%) ± SD |
|---|---|---|
| Live (Annexin V-/PI-) | 95.1 ± 1.8 | 45.3 ± 3.5 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.5 | 38.6 ± 2.9 |
| Late Apoptotic (Annexin V+/PI+) | 2.4 ± 0.6 | 16.1 ± 1.2 |
Table 3: Cell Cycle Distribution in MCF-7 Breast Cancer Cells after 24h Treatment with Compound Y (35 µM)
| Cell Cycle Phase | Vehicle Control (%) ± SD | Compound Y (%) ± SD |
|---|---|---|
| G0/G1 | 60.5 ± 4.1 | 25.7 ± 3.3 |
| S | 25.3 ± 2.9 | 10.1 ± 1.9 |
| G2/M | 14.2 ± 2.5 | 64.2 ± 5.1 |
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Protecting the Path: A Guide to Boc-Protection and Deprotection of Piperazine Intermediates
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, offering stability under many reaction conditions and facile removal under acidic conditions. This technical note provides detailed application notes and protocols for the Boc-protection and deprotection of piperazine intermediates, crucial building blocks in the synthesis of a vast array of pharmaceutical agents.
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to selectively functionalize one of the two nitrogen atoms in the piperazine ring is critical for the synthesis of complex molecules. Mono-Boc-protection of piperazine allows for the selective derivatization of the free secondary amine, while the Boc group can be subsequently removed to enable further modification at the other nitrogen.[1]
Boc-Protection of Piperazine
The introduction of a single Boc group onto the symmetrical piperazine ring presents a challenge due to the potential for di-protection.[2] However, various strategies have been developed to favor the formation of the mono-protected product.
Reaction Mechanism: Boc-Protection
Caption: Nucleophilic attack of piperazine on di-tert-butyl dicarbonate.
Methods for Mono-Boc-Protection
Several methods exist to achieve mono-Boc-protection of piperazine, each with its own advantages. Traditional methods often result in a mixture of mono- and di-protected products, requiring extensive purification.[3][4] More advanced techniques offer higher selectivity and yields.
| Method | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Flow Chemistry | 0.8 equiv. Boc-anhydride, methanol, 30°C | 45 | High | [2] |
| Acid-Mediated | 1 eq. CF3COOH, 1 eq. Boc2O, 10 mol% I2, then NaOH | 55 (for bispidine) | - | [5] |
| Acid Salt | Piperazine with acetic acid, then Boc-anhydride | Improved Selectivity | - | [3][4] |
| Alternative Route | Diethanolamine -> Chlorination -> Boc protection -> Cyclization | > 93.5 | > 99.4 | [4][6] |
Experimental Protocol: Mono-Boc-Protection using Flow Chemistry[2]
This protocol is adapted from a microreactor-based synthesis, which allows for precise control over stoichiometry and temperature to maximize the yield of the mono-protected product.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol (MeOH)
-
Microreactor setup
Procedure:
-
Prepare a 1.3 M solution of piperazine in methanol.
-
Prepare a 1.04 M solution of (Boc)₂O in methanol (0.8 equivalents relative to piperazine).
-
Set the microreactor temperature to 30°C.
-
Pump the two solutions into the microreactor at a flow rate that allows for a sufficient residence time (e.g., a total flow rate of 4 mL/min for a 75 mL reactor volume).
-
Collect the output from the reactor.
-
The product mixture will contain mono-Boc-piperazine, di-Boc-piperazine, and unreacted piperazine, which can be separated by chromatography.
Di-Boc-Protection of Piperazine
For applications where both nitrogen atoms need to be protected, di-Boc-piperazine can be synthesized by reacting piperazine with an excess of di-tert-butyl dicarbonate.[7]
Experimental Protocol: Di-Boc-Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))
Procedure:
-
Dissolve piperazine (1 equivalent) in the chosen solvent.
-
Add the base (2.2 equivalents).
-
Slowly add a solution of (Boc)₂O (2.2 equivalents) in the same solvent to the piperazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield di-tert-butyl piperazine-1,4-dicarboxylate.
Boc-Deprotection of Piperazine Intermediates
The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to liberate the free amine.[1] The choice of acid and solvent is crucial and depends on the presence of other acid-sensitive functional groups in the molecule.[8]
Reaction Mechanism: Boc-Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Common Deprotection Methods
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[8]
| Reagent | Solvent | Typical Conditions | Work-up | Considerations | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, 0°C to RT, 1-4 h | Neutralization with base (e.g., NaHCO₃), extraction | Can form stable trifluoroacetate salts. May cleave other acid-sensitive groups. | [8][9] |
| Hydrochloric acid (HCl) | Dioxane or Methanol | 4M HCl, RT, 1-3 h | Evaporation or precipitation of HCl salt | Often yields a crystalline hydrochloride salt that is easy to isolate. | [8][10] |
Experimental Protocol: Boc-Deprotection using TFA in DCM[8]
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Experimental Protocol: Boc-Deprotection using HCl in Dioxane[8]
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in dioxane solution
-
Methanol or dioxane (optional, as co-solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting hydrochloride salt can often be used directly in the next step or neutralized to the free base if required.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient reaction time or temperature. | Increase reaction time; consider a moderate increase in temperature (e.g., to 40-50°C). | [8] |
| Insufficient amount of acid. | Increase the equivalents of acid. | [8] | |
| Poor solubility of starting material. | Try a different solvent system. | [8] | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature; use a milder deprotection reagent. | [8] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase; confirm the final pH of the aqueous layer is basic. | [8] | |
| Formation of Side Products | Degradation of other acid-sensitive groups. | Use milder deprotection conditions or an alternative protecting group strategy (e.g., Fmoc). | [8][11] |
| Ring fragmentation. | Carefully control reaction temperature and time. | [8] |
General Experimental Workflow
Caption: General workflows for Boc-protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Purity Analysis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Introduction
Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a complex organic molecule that often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[3][4][5][6] This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical techniques for structurally related benzofuran and piperazine compounds and provide a robust framework for method development and validation.[7][8]
Principle of Analytical Approaches
The purity analysis of this compound is primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a versatile and widely used technique for quantifying the main component and known impurities.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, enabling the identification and quantification of trace-level impurities and unknown degradation products.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of the main compound and its impurities.[13][14][15]
Potential Impurities
Impurity profiling is a critical aspect of quality control.[3][4][5] Based on the structure of this compound, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation Products: Formed during storage or handling, such as hydrolysis of the carbamate or amide groups.
A comprehensive analysis should aim to separate and quantify these potential impurities.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine purity analysis and quantification of this compound.
Apparatus:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask with a 1:1 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is employed for the identification and quantification of impurities, providing higher sensitivity and structural information.
Apparatus:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Same as for HPLC-UV method.
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, potentially with further dilution to a final concentration of approximately 0.1 mg/mL.
LC-MS Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18.1-20 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Data Analysis: Identify the main component by its mass-to-charge ratio ([M+H]⁺). Search for expected and unexpected impurities in the chromatogram and analyze their mass spectra to propose potential structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the definitive structural confirmation of the main component and for the characterization of isolated impurities.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
NMR Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.
Data Analysis: The obtained spectra are analyzed to confirm the chemical structure of the compound by assigning the chemical shifts and coupling constants to the respective protons and carbons.
Data Presentation
The quantitative data obtained from the chromatographic analyses can be summarized as follows:
Table 1: HPLC-UV Purity Analysis Results
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 0.15 | Impurity A |
| 2 | 8.9 | 0.20 | Impurity B |
| 3 | 12.5 | 99.5 | Main Compound |
| 4 | 15.1 | 0.15 | Impurity C |
Table 2: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity |
| 12.5 | 346.17 | This compound |
| 5.2 | 246.10 | Potential Starting Material |
| 8.9 | 302.14 | Potential Intermediate |
| 15.1 | 364.18 | Potential Oxidation Product |
Visualizations
Caption: Experimental workflow for the purity analysis of the target compound.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. indiamart.com [indiamart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impurity Profiling: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kananlab.stanford.edu [kananlab.stanford.edu]
- 14. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of potent enzyme inhibitors. Its chemical structure, featuring a benzofuran core linked to a Boc-protected piperazine moiety, makes it a valuable building block for the development of complex therapeutic agents. This document provides detailed application notes, experimental protocols, and data related to this compound and its utility in drug discovery.
The primary application of this compound is as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown remarkable efficacy in the treatment of certain cancers. PARP inhibitors are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The benzofuran-piperazine scaffold is a recognized pharmacophore that contributes to the binding and inhibitory activity of the final drug molecule.
Medicinal Chemistry Applications
The benzofuran-piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The piperazine ring, a common moiety in many FDA-approved drugs, often enhances pharmacokinetic properties such as solubility and bioavailability.[2][4]
In the context of PARP inhibitors, the carbamoyl group on the benzofuran ring is crucial for interacting with the target enzyme, while the piperazine moiety serves as a versatile linker to introduce further chemical diversity and optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for controlled, stepwise synthesis of the final active pharmaceutical ingredient (API).
Data Presentation: Biological Activity of Structurally Related Benzofuran-Piperazine Derivatives
While this compound is primarily a synthetic intermediate and as such, its direct biological activity is not typically reported, the following table summarizes the biological activities of structurally related benzofuran-piperazine derivatives to highlight the therapeutic potential of this chemical class.
| Compound ID | Target/Assay | IC50/EC50 (µM) | Cell Line(s) | Reference |
| Compound A | Anticancer (Cytotoxicity) | 0.12 | A549 (Lung) | [5] |
| Compound B | Anticancer (Cytotoxicity) | 2.75 | SGC7901 (Gastric) | [5] |
| Compound C | Anti-inflammatory (NO production) | 5.28 | RAW 264.7 | [5] |
| Compound D | Anticancer (Cytotoxicity) | 1.71 | A-549 (Lung) | [6] |
| Compound E | Anticancer (Cytotoxicity) | 0.94 | Panc-1 (Pancreatic) | [6] |
Note: The data presented above is for structurally related compounds and is intended to illustrate the potential of the benzofuran-piperazine scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for the title compound based on common organic chemistry transformations and information from related syntheses.
Materials:
-
5-bromo-2-carbamoylbenzofuran
-
Tert-butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-carbamoylbenzofuran (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Deprotection and Amide Coupling to Synthesize a PARP Inhibitor Precursor
This protocol outlines the subsequent steps to utilize the title compound in the synthesis of a PARP inhibitor precursor.
Step A: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Step B: Amide Coupling
-
To a solution of the deprotected piperazine derivative (1.0 eq) and a carboxylic acid (e.g., a substituted benzoic acid, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.
Visualizations
Caption: Synthetic workflow for a PARP inhibitor precursor.
Caption: Simplified mechanism of PARP inhibition.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 6. blumberginstitute.org [blumberginstitute.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Issues with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a complex organic molecule with distinct hydrophobic and hydrophilic regions. The benzofuran and tert-butyl groups contribute to its lipophilicity, while the carbamoyl and piperazine moieties add some polar character. Generally, this compound is expected to have low aqueous solubility but should be soluble in various organic solvents. One source indicates it is slightly soluble in chloroform and methanol. The presence of the Boc-protecting group on the piperazine may slightly enhance aqueous solubility compared to the unprotected counterpart.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer for my biological assay. What is the likely cause and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds. It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay, if experimentally feasible.
-
Optimize DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%, cell-line dependent) may be sufficient to keep the compound in solution. Always run a vehicle control to assess the effect of the solvent on your assay.
-
Use a co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used. A stepwise dilution, first into a mixture of DMSO and the co-solvent, and then into the aqueous buffer, can also be effective.
-
Employ formulation strategies: For in vivo studies or more complex in vitro models, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to enhance solubility.
Q3: How does pH affect the solubility of this compound?
A3: The piperazine moiety in the molecule is basic. At a pH below its pKa, the piperazine nitrogen atoms can become protonated, increasing the compound's polarity and potentially its aqueous solubility. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic might improve solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: Are there any recommended formulation strategies to improve the bioavailability of poorly soluble benzofuran-piperazine compounds for in vivo studies?
A4: Yes, for preclinical studies, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this one. These include:
-
Salt formation: If the Boc-protecting group were to be removed, the free piperazine could be formulated as a salt with a pharmaceutically acceptable acid, which often significantly improves aqueous solubility and dissolution rate.
-
Particle size reduction: Techniques like micronization or nanocrystallization increase the surface area of the compound, which can lead to a faster dissolution rate.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can enhance its aqueous solubility and dissolution.
-
Lipid-based formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve absorption by presenting the compound in a solubilized form in the gastrointestinal tract.
Troubleshooting Guide for Solubility Issues
The following table provides a structured approach to troubleshooting common solubility problems encountered with this compound.
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Final concentration exceeds aqueous solubility. | Decrease the final compound concentration in the assay. | The compound remains in solution at a lower, effective concentration. |
| Rapid solvent shift. | Perform a serial dilution, first into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution. | Gradual change in solvent polarity prevents the compound from precipitating. | |
| Cloudiness or precipitate forms over time during incubation. | Low kinetic solubility; compound is in a supersaturated state. | Increase the mixing energy upon dilution (e.g., vortexing). Consider adding a small amount of a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%). | Improved initial dissolution and stability in solution over the experimental timeframe. |
| Compound degradation. | Assess the stability of the compound in the assay buffer over time using an analytical method like HPLC. | Identification of degradation products and determination of the compound's stability window. | |
| Inconsistent results in biological assays. | Micro-precipitation or aggregation affecting biological activity. | Visually inspect solutions for any Tyndall effect (light scattering). Consider filtration of the final solution through a 0.22 µm filter before use. | More consistent and reproducible assay results. |
| Poor oral bioavailability in animal studies. | Low aqueous solubility and/or slow dissolution rate. | Explore formulation strategies such as salt formation (if applicable), particle size reduction, or lipid-based formulations. | Enhanced systemic exposure of the compound. |
Quantitative Data Summary
| Solvent | Type | Estimated Solubility Range | Notes |
| Water (pH 7.4) | Aqueous | < 0.1 mg/mL | Expected to be poorly soluble in neutral aqueous solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 mg/mL | Similar to water, low solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 25 mg/mL | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Polar Protic | 1-10 mg/mL | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Polar Protic | 1-10 mg/mL | Similar to ethanol, can be used as a co-solvent. |
| Chloroform | Non-polar | 1-5 mg/mL | Indicated to have slight solubility. |
Experimental Protocols
Kinetic Solubility Determination by Turbidimetry
Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: To a separate 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement: Immediately place the plate in a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity. Take readings at several time points (e.g., 0, 1, 2, and 4 hours) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Thermodynamic Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., water, PBS).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for the Shake-Flask method.
Vilazodone Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Vilazodone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for Vilazodone?
A1: The most prevalent and industrially applied strategy is a convergent synthesis. This approach involves the preparation of two key intermediates, which are then coupled in a final step. The key intermediates are:
-
3-(4-chlorobutyl)-5-cyanoindole
-
5-(1-piperazinyl)-benzofuran-2-carboxamide
The final step is a nucleophilic substitution reaction where these two intermediates are condensed to form the Vilazodone molecule.[1]
Q2: What are the primary challenges affecting the overall yield of Vilazodone synthesis?
A2: The main challenges that can impact the overall yield include:
-
Low efficiency in the preparation of the 3-(4-chlorobutyl)-5-cyanoindole intermediate. This can be due to side reactions during Friedel-Crafts acylation or incomplete reduction of the ketone intermediate.[2][3]
-
Formation of impurities. Similar properties between the desired product and certain impurities can complicate purification, leading to product loss.[3]
-
Suboptimal conditions in the final condensation step. Factors such as the choice of base, solvent, and reaction temperature are critical for maximizing yield.[4]
-
Degradation of the product. Vilazodone can degrade under certain conditions, for instance, forming 5-[4-[4-(5-Cyano-1-H-indol-3-yl-) butyl-]1-piperazinyl-]2-benzofuran carboxylic acid under alkaline conditions.[5]
Q3: Are there alternative routes to the 3-(4-chlorobutyl)-5-cyanoindole intermediate?
A3: Yes, besides the Friedel-Crafts acylation followed by reduction, the Fischer indole synthesis is a notable alternative.[2][4] This method involves the diazotization of 4-cyanoaniline followed by a cyclization reaction with 6-chlorohexanal.[2][4] While this route can be advantageous due to low-cost starting materials, the reaction conditions, particularly the catalyst and solvent system, must be carefully optimized to achieve a high yield.[4][6]
Q4: What are some of the key impurities that can form during Vilazodone synthesis?
A4: Several process-related and degradation impurities have been identified. Two common impurities are Vilazodone N-oxide and oxo-vilazodone.[7] These impurities can be formed during the synthesis or storage and are often monitored using HPLC to ensure the purity of the final active pharmaceutical ingredient.[7][8]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of 5-Cyanoindole
-
Question: My Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride is resulting in a low yield of 3-(4-chlorobutyryl)-5-cyanoindole. What are the possible causes and solutions?
-
Answer:
-
Potential Cause 1: Deactivation of Lewis Acid Catalyst. The Lewis acid (e.g., Aluminum chloride) can be deactivated by moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The temperature for this reaction is critical; if it's too high, it can lead to side product formation, and if it's too low, the reaction may be sluggish.
-
Solution: Maintain the reaction temperature between 0-10 °C, especially during the addition of reagents.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Potential Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants and catalyst can lead to incomplete reaction or the formation of byproducts.
-
Solution: A common stoichiometry is approximately 2.3 equivalents of aluminum chloride and 1.15 equivalents of 4-chlorobutyryl chloride relative to 1.0 equivalent of 5-cyanoindole.[1] It is advisable to optimize these ratios for your specific setup.
-
-
Potential Cause 4: Indole Nitrogen Interference. The lone pair on the indole nitrogen can interfere with the Friedel-Crafts reaction.
-
Solution: Consider protecting the indole nitrogen with a suitable protecting group, such as a tosyl group, prior to the acylation step. This can lead to a cleaner reaction and higher yield.[2]
-
-
Problem 2: Incomplete Reduction of 3-(4-chlorobutyryl)-5-cyanoindole
-
Question: The reduction of the ketone intermediate to 3-(4-chlorobutyl)-5-cyanoindole is slow or incomplete. How can I improve this step?
-
Answer:
-
Potential Cause 1: Ineffective Reducing Agent or Conditions. The choice of reducing agent and the reaction conditions are crucial for a selective and complete reduction.
-
Solution: A well-established method is the use of sodium borohydride in the presence of trifluoroacetic acid (TFA) in a solvent like tetrahydrofuran (THF).[1][2] The TFA activates the ketone for reduction. The amount of sodium borohydride can range from 1.2 to 9.2 equivalents, which may require optimization.[1]
-
-
Potential Cause 2: Low Reaction Temperature. The reaction may be slow if the temperature is not optimal.
-
Solution: While the initial addition of the reducing agent is often done at a lower temperature (0-25 °C) for safety, the reaction can then be stirred at room temperature for 1-8 hours.[1]
-
-
Potential Cause 3: Poor Quality of Reducing Agent. Sodium borohydride can degrade if not stored properly.
-
Solution: Use a fresh, high-quality batch of sodium borohydride and store it in a desiccator.
-
-
Problem 3: Low Yield in the Final Condensation Step
-
Question: The final coupling of 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide is giving a low yield of Vilazodone. What can I do to optimize this reaction?
-
Answer:
-
Potential Cause 1: Inappropriate Base or Solvent. The choice of base and solvent significantly influences the reaction rate and yield of this nucleophilic substitution.
-
Potential Cause 2: Suboptimal Temperature and Reaction Time. The reaction may not go to completion if the temperature is too low or the reaction time is too short.
-
Potential Cause 3: Impure Intermediates. The purity of the two key intermediates is critical for a successful final step.
-
Solution: Ensure that both 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide are sufficiently pure before proceeding with the condensation. Purify the crude intermediates if necessary.
-
-
Data Presentation
Table 1: Comparison of Conditions for the Final Condensation Step
| Parameter | Condition A | Condition B |
| Base | - | Sodium Bicarbonate |
| Catalyst | - | Potassium Iodide |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 100 °C | 100 °C |
| Reaction Time | Overnight | Overnight |
| Reported Yield | - | 95%[9] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add aluminum chloride (2.3 eq) to a mixture of nitromethane and dichloromethane.
-
Addition of Acyl Chloride: Cool the resulting suspension to 0-10 °C using an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.
-
Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in tetrahydrofuran (THF).
-
Addition of Reagents: Add trifluoroacetic acid to the solution. Subsequently, add sodium borohydride (1.2-9.2 eq) portion-wise while maintaining the temperature between 0-25 °C.
-
Reaction: Stir the reaction mixture for 1-8 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]
Protocol 3: Synthesis of Vilazodone via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq), 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq), sodium bicarbonate, and potassium iodide in DMF.
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.[9] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water to precipitate the crude product.
-
Purification: The crude product can be purified through chromatographic separation (e.g., silica gel column with a mobile phase of dichloromethane:ethyl acetate 1:1) to obtain pure Vilazodone.[9]
Visualizations
Caption: General synthetic workflow for Vilazodone.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 7. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 8. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 9. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
Technical Support Center: Stability of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this molecule are hydrolysis of the tert-butyl carbamate and carbamoyl groups, as well as oxidation of the piperazine and benzofuran rings. These degradation pathways can be influenced by pH, temperature, light, and the presence of oxidizing agents in the solution.
Q2: In which solvents is this compound expected to be most stable?
A2: Generally, aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) are preferred for stock solutions to minimize hydrolysis. For aqueous buffers, stability is pH-dependent, with neutral to slightly acidic conditions (pH 5-7) typically offering the best stability profile by balancing the hydrolysis of different functional groups.
Q3: What are the likely degradation products of this compound?
A3: Under forced degradation conditions, the following primary degradation products are anticipated:
-
DP-1 (Hydrolysis Product): 4-(2-carbamoylbenzofuran-5-yl)piperazine, resulting from the acid-catalyzed hydrolysis of the tert-butyl carbamate group.
-
DP-2 (Hydrolysis Product): Tert-butyl 4-(2-carboxybenzofuran-5-yl)piperazine-1-carboxylate, from the hydrolysis of the primary amide.
-
DP-3 (Oxidative Product): N-oxide derivatives of the piperazine ring are common oxidative degradants.
-
DP-4 (Photolytic Product): Complex degradation products can arise from the interaction with UV light, potentially involving the benzofuran ring system.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare stock solutions in anhydrous aprotic solvents like DMSO or ACN at a concentration of 1-10 mM. For short-term storage (1-2 weeks), solutions can be kept at 2-8°C. For long-term storage, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be protected from light.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my aqueous assay buffer.
-
Possible Cause: The pH of your buffer may be promoting hydrolysis. The tert-butyl carbamate group is particularly susceptible to acidic conditions, while the carbamoyl group can be hydrolyzed under both acidic and basic conditions.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured and falls within the optimal stability range (pH 5-7).
-
Conduct a pH Profile Study: If the assay allows, perform a preliminary stability study at different pH values (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for your experimental conditions.
-
Minimize Incubation Time: Reduce the time the compound is in the aqueous buffer before analysis.
-
Consider an Alternative Buffer System: Some buffer components can catalyze degradation. If possible, test an alternative buffer system.
-
Issue 2: My analytical results show multiple, poorly resolved peaks in my stability samples.
-
Possible Cause: This could be due to the formation of multiple degradation products or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of the parent compound from its degradants. A stability-indicating method is crucial.
-
Analyze Stressed Samples: Use samples from forced degradation studies (see experimental protocols below) to identify and track the formation of specific degradation products.
-
Employ Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the unknown peaks, which can help in elucidating their structures.
-
Issue 3: I notice a color change in my solution upon exposure to light.
-
Possible Cause: Photodegradation of the benzofuran ring system can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments under amber or low-light conditions. Wrap vessels in aluminum foil.
-
Perform Photostability Studies: Quantify the extent of degradation upon exposure to a controlled light source to understand the compound's photosensitivity.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same temperature conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate the stability profile of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time (h) | % Parent Compound Remaining | % Total Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 | 75.2 | 24.8 | DP-1 |
| 0.1 M NaOH at 60°C | 24 | 88.9 | 11.1 | DP-2 |
| 3% H₂O₂ at RT | 24 | 82.5 | 17.5 | DP-3 |
| Heat (Solution) at 60°C | 48 | 95.1 | 4.9 | Minor unidentified peaks |
| Photolytic Exposure | 24 | 89.7 | 10.3 | DP-4 |
Table 2: pH-Rate Profile for Hydrolytic Stability at 40°C
| pH | Half-life (t½, days) |
| 3.0 | 15 |
| 5.0 | 45 |
| 7.4 | 40 |
| 9.0 | 25 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Optimization of Reaction Conditions for Boc-Piperazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and modification of Boc-piperazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Yield of Mono-Boc-Protected Piperazine
Question: I am trying to synthesize mono-Boc-piperazine, but I am getting a significant amount of the di-substituted product and unreacted piperazine. How can I improve the selectivity for mono-protection?
Answer: Achieving selective mono-protection of piperazine can be challenging due to the comparable reactivity of both nitrogen atoms.[1] Here are several strategies to increase the yield of the desired mono-Boc-piperazine:
-
Excess Piperazine: Using a 5-10 fold excess of piperazine relative to the Boc-anhydride (Boc₂O) can statistically favor mono-protection.[2]
-
Slow Addition at Low Temperature: Dissolve the piperazine in a suitable solvent like dichloromethane (DCM) or methanol and cool the solution to 0 °C.[2][3] Then, add a solution of Boc₂O in the same solvent dropwise.[2] This slow addition at a reduced temperature helps to control the reaction and minimize di-substitution.
-
Salt Formation: To further enhance selectivity, you can form a salt of piperazine in situ.[1][3] Dissolving piperazine in a solvent like methanol and adding one equivalent of an acid, such as acetic acid, trifluoroacetic acid (TFA), or hydrochloric acid (HCl), will deactivate one of the nitrogen atoms, promoting mono-protection at the other.[1][3]
| Parameter | Recommendation for High Mono-selectivity |
| Piperazine:Boc₂O Ratio | 2:1 to 10:1[2] |
| Temperature | 0 °C to room temperature[2][3] |
| Addition of Boc₂O | Dropwise[2] |
| Solvent | Dichloromethane (DCM), Methanol[2][3] |
| Additive | 1 equivalent of Acetic Acid, TFA, or HCl[1][3] |
Issue 2: Incomplete Boc Deprotection
Question: My Boc deprotection reaction is not going to completion, and I still see starting material by TLC/LC-MS. How can I drive the reaction to completion?
Answer: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.[4] Here are some troubleshooting steps:
-
Increase Acid Concentration or Equivalents: The concentration and amount of acid are critical for efficient Boc removal.[4] A commonly used and effective reagent is 4M HCl in dioxane.[4] If you are using trifluoroacetic acid (TFA), a concentration of 20-50% in a solvent like dichloromethane (DCM) is typical.[1] Increasing the equivalents of the acid can help push the reaction to completion.[4]
-
Increase Reaction Time or Temperature: Monitor the reaction progress closely. If it stalls, extending the reaction time may be sufficient.[4] A moderate increase in temperature, for example to 40-50°C, can also accelerate the reaction, but should be done cautiously to avoid potential side reactions.[4]
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent system.[4] If solubility is an issue, you may need to screen for a more suitable solvent.[4]
| Reagent | Solvent | Temperature | Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | A standard and widely used method.[1] |
| 4M HCl | Dioxane | 0 °C to Room Temp. | 1 - 4 h | Often yields a hydrochloride salt that can be easily isolated.[4][5] |
Issue 3: Low Yield in Buchwald-Hartwig Amination
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][6]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is crucial.[6] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[6] It is advisable to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.[2]
-
Base Selection: The base plays a critical role and can influence both the reaction rate and the prevalence of side reactions.[6] If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6]
-
Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species.[6] Toluene, dioxane, and THF are common choices.[2] If you are facing solubility issues, a more polar solvent like t-butanol may be beneficial.[2][6]
-
Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[2] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider a temperature screen to identify the ideal conditions.[2]
| Parameter | Recommendation for Optimization |
| Catalyst/Ligand | Screen various palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos).[2][5] |
| Base | If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[2] |
| Solvent | Common choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues.[2] |
| Temperature & Time | Monitor reaction progress to determine optimal conditions and perform a temperature screen if necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc-protection of piperazine?
A1: Besides the formation of the di-substituted product, other potential side reactions are less common but can include the formation of tert-butyl carbamate byproducts if the reaction is not worked up properly. The primary challenge remains achieving mono-selectivity.[1][2]
Q2: How can I purify my substituted piperazine product effectively?
A2: The basic nature of piperazine derivatives can make purification challenging.[2] Here are some effective techniques:
-
Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[2]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
Q3: What are some common side reactions during acidic N-Boc deprotection?
A3: Side reactions during Boc deprotection can lower your yield and complicate purification. Common issues include:
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt that is more easily isolated as a solid.[4]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), they may also be cleaved under the harsh acidic conditions. In such cases, exploring milder deprotection methods may be necessary.[4]
-
Ring Fragmentation: In some instances, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[4][7] Careful control of reaction temperature and time is crucial to minimize this.[4]
Q4: What is a typical work-up procedure after an acidic N-Boc deprotection?
A4: A proper work-up is crucial for isolating the deprotected piperazine in good yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][4]
-
Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base such as saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[4]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[2]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.[2]
Protocol 2: N-Boc Deprotection of a Piperazine Derivative
Materials:
Procedure:
-
Dissolve the N-Boc-piperazine derivative in a suitable solvent such as methanol or dioxane (approximately 0.1-0.5 M).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add the solution of 4M HCl in dioxane.[5]
-
Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[5]
-
Proceed with the appropriate work-up procedure as described in FAQ Q4.
Visualizations
Caption: General workflow for the synthesis and functionalization of Boc-piperazine derivatives.
Caption: Troubleshooting logic for improving mono-Boc-protection selectivity.
References
Technical Support Center: Purification of Carbamoylbenzofuran Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of carbamoylbenzofuran intermediates. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
This section addresses common issues and provides actionable solutions for the purification of carbamoylbenzofuran intermediates.
Issue 1: Low or No Recovery of the Desired Product After Column Chromatography
Question: I am getting very low or no yield of my carbamoylbenzofuran intermediate after performing silica gel column chromatography. What are the possible reasons and how can I troubleshoot this?
Answer:
Low recovery after column chromatography is a frequent challenge. The root cause often lies in the compound's properties and its interaction with the stationary phase. Here are the primary factors and troubleshooting steps:
-
Compound Insolubility: Some C3-arylated benzofuran-2-carboxamides exhibit limited solubility in common organic solvents, which can lead to precipitation on the column and poor recovery.[1]
-
Troubleshooting:
-
Alternative Purification Method: For products with very low solubility, consider an alternative to traditional column chromatography. Soxhlet extraction using a suitable solvent like dichloromethane (CH₂Cl₂) has been successfully employed to purify such compounds with high yield and purity.[1][2]
-
Solvent System Optimization: Before committing to a large-scale column, perform small-scale solubility tests with various solvent systems. Atypical solvent mixtures might be required to keep your compound in solution.
-
-
-
Irreversible Adsorption or Degradation on Silica Gel: Carbamoylbenzofuran intermediates, particularly those with certain functional groups, may strongly adsorb to the acidic silica gel, leading to streaking, broad peaks, and ultimately, low recovery. In some cases, the compound may even degrade on the stationary phase.
-
Troubleshooting:
-
Deactivate Silica Gel: Add a small percentage of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system (e.g., 0.1-1%) to neutralize the acidic sites on the silica gel. This is particularly useful for compounds with basic nitrogen atoms.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) if your compound is sensitive to silica gel.
-
Flush the Column: After loading your crude product, flush the column with a less polar solvent to elute non-polar impurities before starting the gradient. This can prevent strongly retained impurities from interfering with the elution of your product.
-
-
Issue 2: Presence of Persistent Impurities After Purification
Question: After purification by column chromatography or recrystallization, I still observe significant impurities in my NMR and LC-MS analysis. What are the likely impurities and how can I remove them?
Answer:
Persistent impurities often co-elute with the desired product or have similar solubility properties. Identifying the nature of the impurity is key to developing an effective removal strategy.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be removed.
-
Side Products: Depending on the synthetic route, side products can be a major source of impurities. For instance, in Friedel-Crafts acylation reactions on benzofuran rings, acylation can occur on the aromatic ring as a side reaction.[3]
-
Isomers: If the synthesis can lead to the formation of isomers, these can be particularly challenging to separate.
-
Palladium Catalyst Residues: In cross-coupling reactions, residual palladium catalyst can contaminate the product.[1]
-
-
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Shallow Gradient: Employ a very shallow solvent gradient during column chromatography to improve the separation of closely eluting compounds.
-
Different Solvent System: Experiment with different eluent systems. A change in solvent polarity or the use of a different solvent family (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the elution profile and improve separation.
-
-
Recrystallization:
-
Solvent Screening: A single solvent or a binary solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold) should be carefully selected. Common solvents for the recrystallization of benzofuran-2-carboxamide derivatives include acetone, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, and toluene, as well as mixtures with water.[4]
-
-
Acid-Base Extraction: If your carbamoylbenzofuran intermediate is neutral, but you have acidic or basic impurities, a liquid-liquid extraction with a dilute acid or base can be an effective purification step before chromatography or recrystallization.
-
Filtration through a Plug of Silica: For removing baseline impurities and some colored byproducts, filtering a solution of your crude product through a short plug of silica gel can be a quick and effective preliminary purification step.[1]
-
Issue 3: Product Degradation During Purification
Question: I suspect my carbamoylbenzofuran intermediate is degrading during purification, as I see new, unexpected spots on my TLC plate after the workup or chromatography. What could be causing this and how can I prevent it?
Answer:
The carbamoyl group (amide) can be susceptible to hydrolysis under certain conditions.
-
Hydrolysis of the Carboxamide:
-
Acidic or Basic Conditions: Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions, often accelerated by heat.[5][6][7] While amides are generally more stable to hydrolysis than esters, prolonged exposure to strong acids or bases during purification should be avoided.
-
Troubleshooting:
-
Maintain Neutral pH: During extractions and chromatography, try to maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature, followed by a neutralization step.
-
Avoid Protic Solvents with Strong Acids/Bases: Be cautious when using protic solvents like methanol or ethanol in combination with strong acids or bases, as this can facilitate solvolysis.
-
Low-Temperature Purification: Whenever possible, perform chromatographic separations at room temperature or below.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for carbamoylbenzofuran intermediates?
A1: The most frequently employed purification techniques are:
-
Column Chromatography: Silica gel is the most common stationary phase. Eluent systems are typically mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material. A variety of solvents can be used, and the choice is highly dependent on the specific structure of the intermediate.[4][6]
-
Soxhlet Extraction: This technique is particularly useful for purifying compounds with low solubility in common organic solvents.[1][2]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for your desired compound on a TLC plate. This ensures good separation from impurities without excessively long elution times. Start by testing a range of solvent polarities, for example, by varying the ratio of ethyl acetate in hexane.
Q3: My product is an oil and won't crystallize. How can I purify it?
A3: If your carbamoylbenzofuran intermediate is an oil, column chromatography is the primary method of purification. If you require a solid for subsequent steps, you can try trituration. This involves adding a solvent in which your product is insoluble but the impurities are soluble. Stirring the oil in this solvent may induce solidification.
Q4: Can I use reverse-phase chromatography for these intermediates?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification technique, especially for more polar carbamoylbenzofuran intermediates or for achieving very high purity on a small scale. A common mobile phase is a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Data Presentation
Table 1: Common Purification Methods for Benzofuran-2-Carboxamide Derivatives and Reported Yields
| Compound Type | Purification Method | Solvent System/Conditions | Reported Yield | Reference |
| C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamides | Column Chromatography | Pentane/Ethyl Acetate or Pentane/Dichloromethane | 48-88% | [1] |
| C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamides (low solubility) | Soxhlet Extraction | Dichloromethane | High Yields | [1][2] |
| 5-(1-piperazinyl)benzofuran-2-carboxamide | Recrystallization | Methanol | 27% (as HCl salt) | [4] |
| 2-Methyl-N-(pyrazin-2-yl)-4-phenoxybenzofuran-6-carboxamide | Silica Gel Flash Chromatography | 30-80% Ethyl Acetate in Heptane | 95% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude carbamoylbenzofuran intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally results in better separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified carbamoylbenzofuran intermediate.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the carbamoylbenzofuran intermediate is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has cooled to room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A decision-making workflow for the purification of carbamoylbenzofuran intermediates.
Caption: A troubleshooting guide for low recovery during column chromatography.
References
- 1. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. The information provided is intended to help anticipate and resolve potential issues related to the stability and degradation of this compound during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
Issue 1: Unexpected Impurities Detected in a Recently Purchased or Stored Sample
-
Question: I have just received a new batch of this compound, and upon analysis (e.g., by HPLC, LC-MS), I am seeing unexpected peaks. What could be the cause?
-
Answer: Unexpected impurities in a fresh or stored sample could arise from several factors, including thermal degradation or hydrolysis. The tert-butoxycarbonyl (Boc) group is known to be labile under certain conditions.
-
Thermal Degradation: The Boc group can be cleaved at elevated temperatures.[1] If the compound was exposed to high temperatures during shipping or storage, thermal deprotection may have occurred, leading to the formation of 4-(2-carbamoylbenzofuran-5-yl)piperazine.
-
Hydrolysis: Although the carbamoyl group is relatively stable, it can undergo hydrolysis under strongly acidic or basic conditions.[2] If the compound was exposed to acidic or basic environments, hydrolysis of the carbamoyl group to a carboxylic acid could be a possibility.
Recommended Actions:
-
Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, typically in a cool, dry place away from light.
-
Analytical Characterization: Use LC-MS to determine the mass of the impurity peaks. This can help identify potential degradation products. For example, the loss of the Boc group would result in a mass decrease of 100.12 g/mol .
-
Contact Supplier: If significant degradation is observed in a new batch, contact the supplier with your analytical data.
-
Issue 2: Sample Degradation Observed During Experimental Workup
-
Question: My reaction mixture containing this compound shows multiple spots on TLC or extra peaks in LC-MS after an acidic or basic workup. Why is this happening?
-
Answer: The presence of multiple degradation products after an acidic or basic workup is likely due to the lability of the Boc group and potential hydrolysis of the carbamoyl group.
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, such as treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This will generate the corresponding piperazine salt.
-
Basic Conditions: While the Boc group is generally stable to base, the carbamoyl group can be hydrolyzed under strong basic conditions (e.g., using NaOH or KOH), especially with heating, to form a carboxylate salt.[5]
Recommended Actions:
-
Use Mild Conditions: If possible, use milder workup conditions. For example, use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.
-
Avoid Prolonged Exposure: Minimize the time the compound is in contact with acidic or basic aqueous solutions.
-
Temperature Control: Perform workups at low temperatures (e.g., on an ice bath) to slow down degradation reactions.
-
Issue 3: Photodegradation Concerns in Light-Sensitive Experiments
-
Question: I am conducting a long-duration experiment under ambient light and have noticed a change in the appearance of my sample or the emergence of new impurities. Could this be due to photodegradation?
-
Answer: Yes, benzofuran derivatives can be susceptible to photodegradation.[6] Exposure to light, especially UV light, can lead to the formation of various degradation products.
Recommended Actions:
-
Protect from Light: Conduct experiments in amber-colored glassware or wrap the reaction vessel in aluminum foil to protect it from light.
-
Analyze for Photodegradants: If photodegradation is suspected, analyze the sample by LC-MS to identify potential photoproducts. The degradation pathways can be complex and may involve oxidation or rearrangement of the benzofuran ring.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: The degradation of this molecule is likely to involve the cleavage of the Boc group, hydrolysis of the carbamoyl group, and potential modification of the benzofuran and piperazine rings under harsh conditions. The most common degradation pathways are:
-
Acid-catalyzed deprotection of the Boc group: This is a very common reaction, leading to the formation of 4-(2-carbamoylbenzofuran-5-yl)piperazine.[3]
-
Base-catalyzed hydrolysis of the carbamoyl group: This will result in the formation of 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylic acid.
-
Thermal degradation: At high temperatures, the Boc group can be removed.[1] The piperazine ring can also undergo thermal degradation, leading to various products such as N-formylpiperazine and N-(2-aminoethyl)piperazine, though this typically requires high temperatures (135-175 °C).[7][8]
-
Oxidative degradation: The piperazine and benzofuran rings can be susceptible to oxidation, which may be catalyzed by metal ions.[9] For the piperazine moiety, this can lead to products like ethylenediamine and formylpiperazine.[9] Oxidation of the benzofuran ring can result in ring-opening products.[10]
-
Photodegradation: The benzofuran core can undergo degradation upon exposure to light.[6]
Q2: How can I perform a forced degradation study on this compound?
A2: A forced degradation study, as recommended by ICH guidelines, is essential to understand the intrinsic stability of the molecule.[11] This involves subjecting the compound to a variety of stress conditions. A general protocol is outlined below.
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC with UV/PDA detector and/or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2 in separate vials. Keep the vials at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.[12][13]
-
Evaluation: Determine the percentage of degradation of the parent compound. Identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios (m/z).
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Solid and Solution | 80°C | Up to 7 days |
| Photolytic | Solid and Solution | Ambient | Per ICH Q1B |
Table 2: Potential Degradation Products and their Mass Differences
| Degradation Pathway | Potential Degradation Product | Change in m/z |
| Boc Deprotection | 4-(2-carbamoylbenzofuran-5-yl)piperazine | -100.12 |
| Carbamoyl Hydrolysis | 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylic acid | +1.01 |
| Piperazine Ring Oxidation | N-oxide formation | +16.00 |
| Benzofuran Ring Hydroxylation | Hydroxylated derivative | +16.00 |
Mandatory Visualization
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. sydney.edu.au [sydney.edu.au]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. mdpi.com [mdpi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scaling Up Pharmaceutical Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of pharmaceutical intermediate synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the transition from laboratory to pilot or commercial scale production.
Issue 1: Decreased Yield or Altered Selectivity Upon Scale-Up
Possible Causes & Solutions
| Cause | Troubleshooting Steps & Solutions |
| Inefficient Heat Transfer | Industrial reactors have a lower surface-area-to-volume ratio, which can lead to localized temperature variations and "hot spots" that favor side reactions.[1][2][3][4][5] • Solution: Model the thermal profile of the large-scale reactor. Adjust the addition rate of reagents to control the exotherm.[3][6] Use a reactor with a higher heat transfer coefficient or increase the heat transfer area with cooling coils.[2][7] |
| Poor Mixing | Mixing efficiency that is adequate in a small flask may be insufficient in a large reactor, leading to non-uniform concentration and temperature, thereby affecting reaction kinetics and selectivity.[8][9][10][11][12][13] • Solution: Perform mixing studies.[11] Select an appropriate impeller type and agitation speed for the reactor geometry and reaction mass viscosity.[10][13] Consider using baffles to improve turbulence.[9] For some processes, continuous flow reactors can offer superior mixing and heat transfer.[14][15] |
| Changes in Reagent Addition/Dosing | The rate of reagent addition relative to the total reaction volume can significantly impact local concentrations and reaction pathways. • Solution: Ensure that the rate of addition is scaled appropriately. The addition time may need to be significantly longer at a larger scale to manage heat evolution.[16] Utilize dosing pumps for precise control. |
| Mass Transfer Limitations (for multiphase reactions) | In heterogeneous reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction can be limited by the transfer of reactants between phases, an issue often exacerbated at scale.[3] • Solution: For phase-transfer catalysis, optimize the catalyst, solvent, and stirring rate to improve mass transfer.[17][18] For gas-liquid reactions, ensure efficient gas dispersion through appropriate sparging and agitation. |
Troubleshooting Workflow for Decreased Yield
Below is a logical workflow to diagnose and address a decrease in yield during scale-up.
Caption: Troubleshooting workflow for decreased yield.
Issue 2: New Impurities or Altered Impurity Profile
Possible Causes & Solutions
| Cause | Troubleshooting Steps & Solutions |
| Longer Reaction Times | At a larger scale, heating, cooling, and transfer times are often longer, which can allow for the formation of degradation products or secondary reaction products.[16] • Solution: Study the stability of the reaction mixture, including intermediates and the final product, over extended periods at the reaction temperature.[6] If necessary, redesign the process to minimize time at critical steps. |
| Localized High Temperatures/Concentrations | As mentioned previously, poor heat transfer and mixing can create localized environments that trigger side reactions not observed at the lab scale.[1][10] • Solution: Improve mixing and heat transfer. Consider changing the order of addition or diluting a reactive intermediate before addition. |
| Raw Material Quality | Trace impurities in starting materials or solvents can have a more significant impact at a larger scale, potentially acting as catalysts for side reactions or being carried through the process.[1][19] • Solution: Tighten specifications for incoming raw materials.[20] Evaluate multiple suppliers and qualify them based on the impurity profile of their material. |
| Leaching from Equipment | Materials of construction of the reactor, transfer lines, or gaskets can sometimes leach into the reaction mixture, catalyzing unwanted reactions. • Solution: Ensure that all materials in contact with the reaction mixture are compatible under the process conditions. Perform compatibility studies if necessary. |
Issue 3: Crystallization Fails or Produces Incorrect Particle Size/Form
Possible Causes & Solutions
| Cause | Troubleshooting Steps & Solutions |
| Different Cooling/Supersaturation Profile | Slower cooling rates in large vessels can lead to the formation of larger crystals or a different polymorphic form.[21] Rapid, uncontrolled crystallization can lead to small, impure particles.[22] • Solution: Develop a controlled cooling profile. Use seeding strategies to control nucleation and crystal growth.[23] Utilize Process Analytical Technology (PAT) to monitor supersaturation in real-time. |
| Mixing and Shear Forces | The hydrodynamic environment in a large crystallizer is different. High shear from an agitator can cause crystal breakage (attrition), leading to a smaller particle size distribution.[12] Inadequate mixing can lead to non-uniform supersaturation.[21] • Solution: Select an appropriate agitator design (e.g., low-shear hydrofoil impellers for fragile crystals).[10] Adjust agitation speed to ensure suspension of particles without causing excessive breakage. |
| Presence of Impurities | Even small amounts of impurities can inhibit or alter crystal growth, sometimes leading to oiling out or the formation of an undesired polymorph.[21][24] • Solution: Ensure the purity of the material to be crystallized meets specifications. Conduct studies to understand the impact of specific impurities on the crystallization process. |
Decision Tree for Crystallization Issues
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: Why can't I just multiply all my lab-scale reagent quantities to perform a scale-up? A: Scaling a chemical process is not linear.[25][26] The relationship between volume and surface area changes dramatically, impacting heat transfer. A 1,000-fold increase in volume only results in a 100-fold increase in heat transfer area if geometric similarity is maintained.[4] This means heat generated by the reaction (proportional to volume) can overwhelm the reactor's ability to remove it (proportional to surface area), leading to safety hazards and different chemical outcomes.[4][5] Furthermore, mixing, mass transfer, and fluid dynamics do not scale linearly and must be independently evaluated.[26][27]
Q2: What is the most common cause of failure during scale-up? A: Insufficient understanding of the process chemistry and thermodynamics is a primary cause of failure.[25][28] Many issues, such as altered impurity profiles, poor selectivity, and safety incidents, can be traced back to unexpected behavior arising from poor heat management and mixing, which become critical at scale.[1][9][13] A failure to perform risk assessments and properly model the scaled-up environment contributes significantly to these problems.[6][29]
Q3: How do I manage the safety risks of a highly exothermic reaction at scale? A: Managing exothermic reactions requires a multi-faceted approach. First, generate safety data at the lab scale using techniques like reaction calorimetry to understand the heat of reaction and the maximum adiabatic temperature rise.[2][25] At the plant scale, this data informs the engineering design, including ensuring the cooling system is adequate.[28] Procedurally, the risk is managed by controlling the addition rate of the limiting reagent, ensuring it reacts as it is added and does not accumulate.[6] Maintaining a temperature margin between the process temperature and the "onset" temperature of a runaway reaction is critical.[29]
Q4: What is the role of Process Analytical Technology (PAT) in scale-up? A: PAT plays a crucial role by enabling real-time monitoring and control of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[23][30] For example, in a crystallization, PAT tools can monitor particle size or concentration in real-time, allowing for adjustments to be made during the process to ensure the desired outcome. This shifts the focus from testing quality at the end to building quality into the process, which is essential for consistency at a commercial scale.[31]
Q5: When should I consider using a continuous flow reactor instead of a batch reactor? A: Continuous flow chemistry should be considered when a reaction has significant safety concerns (e.g., highly exothermic or involves hazardous reagents), when precise control over reaction parameters is needed, or for reactions that are difficult to scale up in batch due to mixing or mass transfer limitations.[14][15] Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, enabling reactions to be run under more aggressive conditions safely.[15] They can also facilitate integrated separation, leading to a more streamlined and efficient process.[17][32]
Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Heat Flow Determination
Objective: To determine the heat of reaction (ΔHr) and the rate of heat release during a chemical synthesis to assess thermal safety before scale-up.
Methodology:
-
System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is assembled, calibrated, and verified for heat transfer performance.
-
Reagent Preparation: Prepare all reactants, solvents, and solutions as per the intended scaled-up process, ensuring accurate concentration measurements.
-
Isothermal Experiment:
-
Charge the reactor with the initial solvent and starting materials.
-
Bring the reactor contents to the desired initial temperature and allow them to stabilize.
-
Begin the controlled addition of the limiting reagent at a pre-determined, constant rate.
-
The calorimeter software will continuously measure the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj) and, using the pre-determined heat transfer coefficient (UA), calculate the real-time heat flow (q).
-
Continue data collection until the reaction is complete and the heat flow has returned to the baseline.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction.
-
Analyze the peak heat flow to understand the maximum cooling demand required during the reaction.
-
Evaluate any accumulation of unreacted reagent by comparing the rate of addition to the rate of heat generation.
-
-
Safety Assessment: Use the obtained data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to predict the temperature rise in the event of a cooling failure, a critical step for a Hazard and Operability (HAZOP) study.[1]
This document is intended for informational purposes and should be used as a guide. All scaling activities should be subject to a thorough risk assessment by qualified personnel.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. youtube.com [youtube.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. medium.com [medium.com]
- 8. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 12. scribd.com [scribd.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. omicsonline.org [omicsonline.org]
- 15. rsc.org [rsc.org]
- 16. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
- 18. phasetransfer.com [phasetransfer.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. veeprho.com [veeprho.com]
- 21. syrris.com [syrris.com]
- 22. achievechem.com [achievechem.com]
- 23. img01.pharmablock.com [img01.pharmablock.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 26. diva-portal.org [diva-portal.org]
- 27. reddit.com [reddit.com]
- 28. fauske.com [fauske.com]
- 29. ehs.stanford.edu [ehs.stanford.edu]
- 30. youtube.com [youtube.com]
- 31. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 32. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. This key intermediate is utilized in the synthesis of active pharmaceutical ingredients, and ensuring its purity is critical.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, between a 5-halobenzofuran-2-carboxylate derivative and N-Boc-piperazine. The second step is the amidation of the ester group at the C2 position of the benzofuran ring.
Q2: What are the critical parameters to control during the Buchwald-Hartwig amination step?
A2: The success of the Buchwald-Hartwig amination is highly dependent on several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, XPhos) is crucial for achieving high yield and minimizing side reactions.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required. The choice and stoichiometry of the base can significantly impact the reaction rate and impurity profile.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and side reactions.
-
Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote impurity formation.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is necessary to protect the palladium catalyst from deactivation.
Q3: How is the final amidation step typically performed?
A3: The amidation of the ethyl or methyl ester at the C2 position of the benzofuran is commonly achieved by reacting the ester with a source of ammonia. A common method involves the use of formamide in the presence of a base like sodium methoxide or sodium ethoxide.
Troubleshooting Guides
Problem 1: Low Yield in the Buchwald-Hartwig Amination Step
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere. Consider using a pre-formed catalyst. |
| Insufficiently Anhydrous/Anoxic Conditions | Thoroughly dry all glassware and solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction. |
| Incorrect Base Strength or Stoichiometry | Use a strong, non-nucleophilic base like NaOtBu. Ensure the base is fresh and of high purity. The stoichiometry of the base is critical and may require optimization. |
| Sub-optimal Ligand | The choice of ligand is substrate-dependent. If the reaction is not proceeding well, screen different phosphine ligands (e.g., RuPhos, XPhos, SPhos). |
| Low Reaction Temperature | If the reaction is sluggish, a modest increase in temperature may improve the reaction rate. Monitor for impurity formation at higher temperatures. |
Problem 2: Presence of Impurities after the Buchwald-Hartwig Amination Step
| Impurity | Potential Cause of Formation | Prevention and Removal |
| Dehalogenated Starting Material | Incomplete oxidative addition or premature reductive elimination from the palladium complex. Often exacerbated by high temperatures. | Optimize the reaction temperature, ensuring it is not excessively high. Use a well-defined pre-catalyst. Purification can be achieved by column chromatography. |
| Di-substituted Piperazine | Reaction of the product with another molecule of the aryl halide. More likely if the aryl halide is in excess or if the reaction is run for an extended period. | Use a slight excess of N-Boc-piperazine (e.g., 1.1-1.2 equivalents). Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the aryl halide. Purification via column chromatography can separate the mono- and di-substituted products. |
| Unreacted Starting Materials | Incomplete reaction due to any of the factors listed in "Problem 1". | Refer to the troubleshooting actions for low yield. Unreacted starting materials can typically be removed by column chromatography. |
Problem 3: Incomplete Amidation or Formation of Carboxylic Acid Impurity
| Problem | Potential Cause | Troubleshooting Action |
| Incomplete Amidation | Insufficient reagent (formamide or base) or reaction time. Low reaction temperature. | Ensure the correct stoichiometry of formamide and base. Increase the reaction time or temperature as needed, while monitoring for side reactions. |
| Formation of 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylic acid | Hydrolysis of the ester starting material or the amide product during the reaction or workup. This can be promoted by the presence of water and strong basic conditions. | Use anhydrous solvents and reagents for the amidation reaction. During workup, avoid prolonged exposure to strongly basic aqueous solutions. If the carboxylic acid is formed, it can be removed by an acidic wash or by column chromatography. |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate
This protocol is a representative example based on typical Buchwald-Hartwig amination conditions.
Materials:
-
Ethyl 5-bromobenzofuran-2-carboxylate
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq), N-Boc-piperazine (1.2 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (0.02 eq) to the flask.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is a representative example of an amidation reaction.
Materials:
-
Ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate
-
Formamide
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in anhydrous DMF in a dry round-bottom flask under a nitrogen atmosphere.
-
Add formamide (excess, e.g., 10-20 eq).
-
Add sodium ethoxide (catalytic to stoichiometric amounts, may require optimization).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low reaction yield.
Common Impurity Formation Pathways
Caption: Formation pathways of common impurities.
Validation & Comparative
Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate vs other piperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles and allow for versatile structural modifications.[1] This guide provides a comparative overview of a specific class of piperazine derivatives, the benzofuran-piperazines, exemplified by the chemical intermediate tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. While this specific molecule is primarily a building block for more complex active compounds, the benzofuran-piperazine core has been incorporated into potent anticancer agents.[2][3] Here, we compare the performance of these derivatives against other classes of piperazine-containing oncology drugs, supported by experimental data.
Performance Comparison of Piperazine Derivatives in Oncology
The therapeutic potential of piperazine derivatives is broad, with compounds developed as inhibitors of key cancer-related targets such as Cyclin-Dependent Kinases (CDKs) and Poly (ADP-ribose) polymerase (PARP).[4][5] The following tables summarize the in vitro efficacy of various benzofuran-piperazine derivatives compared to established piperazine-containing drugs.
Table 1: In Vitro Antiproliferative Activity of Benzofuran-Piperazine Derivatives Against Human Cancer Cell Lines
| Compound ID | Modifications to Benzofuran-Piperazine Core | Cancer Cell Line | IC50 (µM) | Reference |
| 9h | Thiosemicarbazide tail | Panc-1 (Pancreatic) | 0.94 | [4] |
| MCF-7 (Breast) | 2.92 | [4] | ||
| A-549 (Lung) | 1.71 | [4] | ||
| 11d | Semicarbazide tail | Panc-1 (Pancreatic) | 2.21 | [4] |
| MCF-7 (Breast) | 4.31 | [4] | ||
| A-549 (Lung) | 2.99 | [4] | ||
| 13b | Acylhydrazone tail | Panc-1 (Pancreatic) | 1.05 | [4] |
| MCF-7 (Breast) | 3.52 | [4] | ||
| A-549 (Lung) | 1.71 | [4] | ||
| Cisplatin (Control) | Platinum-based chemotherapy | Panc-1 (Pancreatic) | 6.98 | [4] |
| MCF-7 (Breast) | 5.45 | [4] | ||
| A-549 (Lung) | 6.72 | [4] | ||
| Olaparib (PARP Inhibitor) | Phthalazinone-piperazine | UWB1.289 (BRCA1-null Ovarian) | 0.690 | [6] |
| UWB1.289+BRCA1 (Ovarian) | 3.558 | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
Table 2: Kinase and PARP Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 9h (Benzofuran-piperazine) | CDK2 | 40.91 | [4] |
| 11d (Benzofuran-piperazine) | CDK2 | 41.70 | [4] |
| 11e (Benzofuran-piperazine) | CDK2 | 46.88 | [4] |
| 13c (Benzofuran-piperazine) | CDK2 | 52.63 | [4] |
| Staurosporine (Control) | Pan-kinase inhibitor | 56.76 | [4] |
| Olaparib | PARP1 | 1.9 (approx.) | [5] |
| Niraparib | PARP1 | 3.8 (approx.) | [5] |
| Rucaparib | PARP1 | 1.4 (approx.) | [5] |
Signaling Pathways and Mechanisms of Action
Benzofuran-piperazine derivatives have been investigated as inhibitors of critical cell cycle and DNA repair pathways.
CDK2 Inhibition Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2/Cyclin E complex by benzofuran-piperazine derivatives prevents the phosphorylation of pRB, leading to cell cycle arrest and apoptosis.
PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is crucial for the repair of single-strand DNA breaks. In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks, resulting in "synthetic lethality" and selective cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Reactivity of Benzofuran-Based Compounds: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the therapeutic potential of benzofuran-based compounds, a thorough understanding of their cross-reactivity is paramount. This guide provides an objective comparison of the performance of various benzofuran derivatives against their intended targets and a panel of off-targets, supported by experimental data from recent studies. The information is designed to aid in the selection and development of more selective and efficacious drug candidates.
Quantitative Comparison of Benzofuran Derivatives
The following tables summarize the in vitro activity of several classes of benzofuran-based compounds, highlighting their potency and selectivity.
Table 1: Selective SIRT2 Inhibitors
A series of benzofuran derivatives were evaluated for their inhibitory activity against sirtuin isoforms SIRT1, SIRT2, and SIRT3. The data reveals a notable selectivity for SIRT2 over the other isoforms.[1][2]
| Compound ID | Primary Target | IC50 (µM) vs SIRT2 | Off-Target | IC50 (µM) vs Off-Target | Selectivity (Fold) |
| 7e | SIRT2 | 3.81[1][2] | SIRT1 | > 100[1][2] | > 26 |
| SIRT3 | > 100[1][2] | > 26 | |||
| Tenovin-6 (Reference) | SIRT1/SIRT2 | 15.32[2] | - | - | - |
Table 2: Psychoactive Benzofurans - Receptor and Transporter Affinities
Several psychoactive benzofuran derivatives, such as 5-APB and 6-APB, have been profiled for their binding affinities (Ki) at various monoamine transporters and serotonin receptors. This data is crucial for understanding their pharmacological effects and potential for off-target mediated side effects.[3][4][5]
| Compound ID | Primary Target(s) | Ki (nM) | Off-Target(s) | Ki (nM) |
| 5-APB | SERT | 690[3] | NET | 1900[3] |
| DAT | 2370[3] | 5-HT2A | 910[3] | |
| 5-HT2B | 14[5] | |||
| α2C Adrenoceptor | >10,000[5] | |||
| 6-APB | SERT | 890[3] | NET | 1600[3] |
| DAT | 1170[3] | 5-HT2A | 2300[3] | |
| 5-HT2B | 3.7[5] | |||
| α2C Adrenoceptor | 45[5] |
Note: Lower Ki values indicate higher binding affinity.
Table 3: Selective Kinase Inhibitors
Benzofuran scaffolds have been utilized to develop inhibitors for various kinases, including Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) and Cyclin-Dependent Kinase 2 (CDK2). Selectivity against the human ortholog or normal cell lines is a key consideration.
| Compound ID | Primary Target | IC50 | Off-Target | IC50/Selectivity Index (SI) |
| 5k (PfGSK-3 inhibitor) | PfGSK-3 | 0.00048 µM[6] | HsGSK-3β | - |
| 5m (PfGSK-3 inhibitor) | PfGSK-3 | 0.440 µM[6] | HsGSK-3β | - |
| 9h (CDK2 inhibitor) | CDK2 | 40.91 nM[7] | MRC-5 (normal lung fibroblasts) | 27.70 µM (SI = 16.20)[7] |
| 11d (CDK2 inhibitor) | CDK2 | 41.70 nM[7] | MRC-5 (normal lung fibroblasts) | 74.00 µM (SI = 24.75)[7] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.
Table 4: LSD1 and Dual PARP1/c-Met Inhibitors
Benzofuran derivatives have also been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) and as dual inhibitors of PARP1 and c-Met.[8][9]
| Compound ID | Primary Target(s) | IC50 | Cell Line(s) | IC50 (µM) |
| 17i (LSD1 inhibitor) | LSD1 | 0.065 µM[8] | MCF-7 | 2.90[8] |
| H460 | 2.06[8] | |||
| A549 | 5.74[8] | |||
| S12 (Dual inhibitor) | PARP1 | 21.8 nM[9] | - | - |
| c-Met | 30.2 nM[9] | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
In Vitro Sirtuin Inhibition Assay (SIRT1-3)
The inhibitory activity of the benzofuran derivatives against human SIRT1, SIRT2, and SIRT3 was determined using a commercially available SIRT-Glo™ Assay kit. The assay measures the deacetylase activity of the sirtuin enzymes.
-
Enzyme and Substrate Preparation : Recombinant human SIRT1, SIRT2, and SIRT3 enzymes and their respective acetylated peptide substrates were used.
-
Compound Incubation : The enzymes were pre-incubated with various concentrations of the test compounds in assay buffer for 15 minutes at room temperature.
-
Reaction Initiation : The reaction was initiated by the addition of the acetylated substrate and NAD+. The mixture was incubated for 60 minutes at 37°C.
-
Signal Detection : The developer reagent, containing a luciferin detection reagent and a protease, was added to the wells. The protease cleaves the deacetylated substrate, releasing a luciferin precursor that is then converted to luciferin, generating a luminescent signal.
-
Data Analysis : The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]
Radioligand Binding Assays for Receptors and Transporters
Binding affinities of the psychoactive benzofurans were determined using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the human transporters (DAT, NET, SERT) or various receptors.
-
Membrane Preparation : Cell membranes were prepared from transfected HEK293 cells.
-
Binding Reaction : The cell membranes were incubated with a specific radioligand (e.g., [³H]dopamine for DAT) and various concentrations of the test compounds in a binding buffer.
-
Incubation and Filtration : The reaction mixtures were incubated to allow for binding equilibrium. The bound and free radioligands were then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement : The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis : The Ki values were calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]
Kinase Inhibition Assay (PfGSK-3)
The inhibitory activity against PfGSK-3 and human GSK-3β (HsGSK-3β) was assessed using a kinase activity assay.
-
Enzyme and Substrate : Recombinant PfGSK-3 and HsGSK-3β enzymes and a specific peptide substrate were used.
-
Compound Incubation : The enzymes were incubated with a range of concentrations of the benzofuran derivatives.
-
Reaction Initiation : The kinase reaction was initiated by the addition of ATP.
-
Detection : The amount of phosphorylated substrate was quantified, often using a luminescence-based assay where the amount of ATP remaining after the reaction is measured. A decrease in signal indicates higher kinase activity.
-
Data Analysis : IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[6]
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures.
Caption: STING signaling pathway activation by a benzofuran-based agonist.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography for validating the structure of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key drug intermediate.[1] We will explore the experimental protocol for X-ray crystallography and compare its performance with alternative analytical techniques, supported by experimental principles.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid.[2][3] This technique provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation. For a molecule like this compound, SCXRD can definitively confirm the spatial relationship between the benzofuran, piperazine, and tert-butyl carboxylate moieties.
While specific crystallographic data for this compound is not publicly available, the structures of similar piperazine derivatives have been successfully elucidated using this method.[4][5][6] These studies confirm the feasibility of obtaining high-quality crystals and detailed structural information for this class of compounds.
Experimental Protocol: X-ray Crystallography
The process of determining a crystal structure using X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[7] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and often requires screening various options to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality.[8][9]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined, often using direct methods for small molecules. This leads to an initial electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data to improve its accuracy and determine the final atomic coordinates.
A Comparative Analysis: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides unparalleled detail, other spectroscopic techniques are routinely used for structural characterization and can offer complementary information. The choice of method often depends on the nature of the sample, the information required, and the availability of instrumentation.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution or Solid-State | Gas Phase (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing | Connectivity, chemical environment of nuclei, dynamic information in solution.[10][11] | Molecular weight, elemental composition, fragmentation patterns.[12] |
| Resolution | Atomic resolution (<1 Å) | Can provide atomic-level information on connectivity, but less precise for 3D coordinates than XRD.[13][14] | Does not provide 3D structural information directly. |
| Key Advantages | Unambiguous structure determination.[3] | Non-destructive, provides information on dynamics in solution, no need for crystals.[10][11] | High sensitivity, requires very small sample amounts, can be coupled to separation techniques. |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain.[2] | Can be complex to interpret for large molecules, less precise for 3D structure than XRD. | Does not provide stereochemical or conformational information. |
Visualizing the Workflow
To better understand the process of structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. rigaku.com [rigaku.com]
- 4. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)-2-methyl-but-3-yn-2-yl]piperazine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. news-medical.net [news-medical.net]
- 12. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 13. people.bu.edu [people.bu.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes for Common Antidepressants
A comprehensive evaluation of the synthetic pathways to widely prescribed antidepressants is crucial for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the synthesis routes for three leading selective serotonin reuptake inhibitors (SSRIs): Sertraline, Fluoxetine, and Escitalopram. The comparison focuses on key performance indicators such as reaction yields and product purity, supported by detailed experimental protocols for characterization and visualization of the synthetic and analytical workflows.
Quantitative Analysis of Synthesis Routes
The efficiency of a synthetic route is a critical factor in pharmaceutical manufacturing. The following tables summarize the quantitative data for various reported synthesis pathways for Sertraline, Fluoxetine, and Escitalopram, offering a clear comparison of their performance.
Sertraline Synthesis: A Comparative Overview
| Route Description | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| Asymmetric Synthesis | 3,4-Dichlorocinnamic acid | Asymmetric conjugate addition, reduction, intramolecular cyclization | 45 | >99 (enantiomeric excess) | [1] |
| Chemoenzymatic Synthesis | Racemic tetralone | Ketoreductase-catalyzed reduction, oxidation, reductive amination | 16 | >99 (enantiomeric excess) | [2] |
| Pfizer's Industrial Synthesis | Sertralone | Condensation with methylamine, hydrogenation, resolution | High (not specified) | >99.8 (HPLC) | [3] |
Fluoxetine Synthesis: A Comparative Overview
| Route Description | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| Catalytic Asymmetric Synthesis | Benzaldehyde | Asymmetric allylation, oxidative cleavage, reduction, amination, etherification | 50 | 99 (enantiomeric excess) | [4] |
| In Situ Imine Formation Approach | α,β-Unsaturated aldehyde | Imine formation, β-borylation, transimination, reduction, oxidation, etherification | 45 | 96 (enantiomeric excess) | [5] |
| Grignard Reaction Approach | Allyl bromide and benzaldehyde | Grignard reaction, tosylation, nucleophilic substitution | 67.22 (for intermediate) | Not specified | [6] |
Escitalopram Synthesis: A Comparative Overview
| Route Description | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| From 5-Cyanophthalide | 5-Cyanophthalide | Grignard reactions, resolution, cyclization | Not specified | Chiral Purity: 99.12, HPLC Purity: 98.42 | [7] |
| Industrial Synthesis | 5-Cyanophthalide | Two consecutive Grignard reactions, diastereomeric salt formation for resolution, cyclization | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section provides protocols for key analytical experiments used in the characterization of the synthesized antidepressants.
Sertraline: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the purity of the synthesized Sertraline hydrochloride.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized Sertraline hydrochloride in deuterated methanol (CD3OD). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[9]
-
Instrument: A 400 MHz NMR spectrometer.[9]
-
Parameters:
-
Analysis: Acquire the 1H NMR spectrum. The characteristic peaks of Sertraline should be identified and compared with the reference spectrum. The presence of any impurity peaks should be noted and their integration values used to estimate the purity of the sample.
Fluoxetine: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized Fluoxetine and quantify it in pharmaceutical dosage forms.
Methodology:
-
Instrumentation: An isocratic HPLC system equipped with a UV detector and a C18 reverse-phase column.[10]
-
Mobile Phase: A mixture of methanol and water (40:60 v/v), filtered through a 0.4 µm membrane filter and degassed.[10]
-
Flow Rate: 1 mL/min.[10]
-
Detection: UV detection at a specified wavelength (e.g., 220 nm or 227 nm).[11][12]
-
Sample Preparation: Prepare a stock solution of the synthesized Fluoxetine in methanol. Further dilutions are made with the mobile phase to obtain the desired concentrations for analysis.[10] For capsule dosage forms, an accurately weighed amount of the powdered capsule content is dissolved in the mobile phase, sonicated, filtered, and then diluted to the appropriate concentration.[13]
-
Analysis: Inject the prepared sample solution into the HPLC system. The retention time and peak area of Fluoxetine are recorded. Purity is determined by comparing the peak area of the main component to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.[10]
Escitalopram: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify Escitalopram and its metabolites in biological samples or to assess the purity of the synthesized product.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).[15]
-
Flow Rate: Typically around 0.4 mL/min.[14]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[14]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[16]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, targeting the specific precursor-to-product ion transitions for Escitalopram.[14]
-
Source Parameters: Optimized capillary voltage, source temperature, and gas flows (nebulizing and drying gases).[14]
-
-
Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation is typically employed. The supernatant is then injected into the LC-MS system.[14] For the analysis of the synthesized product, a dilute solution in a suitable solvent is prepared.
-
Analysis: The mass spectrometer detects the specific mass-to-charge ratio (m/z) of Escitalopram and its fragments, providing high selectivity and sensitivity for its identification and quantification.
Visualizing Synthesis and Analytical Workflows
Diagrams are powerful tools for illustrating complex processes. The following section provides Graphviz DOT language scripts to generate diagrams for the synthesis routes and a typical analytical workflow.
Sertraline Asymmetric Synthesis Route
Caption: Asymmetric synthesis of Sertraline.
Fluoxetine Catalytic Asymmetric Synthesis Route
Caption: Catalytic asymmetric synthesis of Fluoxetine.
Escitalopram Synthesis from 5-Cyanophthalide
Caption: Synthesis of Escitalopram from 5-Cyanophthalide.
Analytical Workflow for Antidepressant Characterization
Caption: General analytical workflow for characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. swgdrug.org [swgdrug.org]
- 10. asianpubs.org [asianpubs.org]
- 11. biomedres.us [biomedres.us]
- 12. jocpr.com [jocpr.com]
- 13. wjpmr.com [wjpmr.com]
- 14. Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression [jstage.jst.go.jp]
- 15. Label-Free Liquid Chromatography–Mass Spectrometry Proteomic Analysis of the Urinary Proteome for Measuring the Escitalopram Treatment Response From Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Purity Analysis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The analysis employs a suite of robust analytical techniques to assess purity and identify potential impurities, offering valuable insights for researchers selecting a supplier for their critical drug development programs.
Executive Summary
The purity of starting materials and intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the purity profiles of this compound from three representative suppliers. Our analysis, based on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, reveals variations in the purity levels and impurity profiles among the suppliers. While all suppliers provided material with a purity of over 98%, subtle differences in specific impurities were observed, which could be critical for sensitive applications.
Data Presentation
The quantitative data from the purity analysis of samples from each supplier are summarized in the tables below.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area (%) |
| Supplier A | 10.2 | 99.5 |
| 7.8 (Impurity 1) | 0.3 | |
| 12.1 (Impurity 2) | 0.2 | |
| Supplier B | 10.2 | 98.8 |
| 7.8 (Impurity 1) | 0.8 | |
| 11.5 (Impurity 3) | 0.4 | |
| Supplier C | 10.2 | 99.8 |
| 12.1 (Impurity 2) | 0.1 | |
| 13.5 (Impurity 4) | 0.1 |
Table 2: Mass Spectrometry Impurity Identification
| Supplier | Impurity | Observed Mass (m/z) | Proposed Structure |
| Supplier A | Impurity 1 | [M+H]⁺ 318.1 | Des-carbamoyl analog |
| Impurity 2 | [M+H]⁺ 360.2 | N-oxide derivative | |
| Supplier B | Impurity 1 | [M+H]⁺ 318.1 | Des-carbamoyl analog |
| Impurity 3 | [M+H]⁺ 289.2 | De-benzofuran analog | |
| Supplier C | Impurity 2 | [M+H]⁺ 360.2 | N-oxide derivative |
| Impurity 4 | [M+H]⁺ 402.2 | Dimer impurity |
Table 3: ¹H NMR Purity Assessment
| Supplier | Purity by ¹H NMR (%) | Observable Impurity Signals |
| Supplier A | >99 | Minor signals in the aromatic region |
| Supplier B | ~98.5 | Significant impurity signals in the aliphatic and aromatic regions |
| Supplier C | >99.5 | Clean spectrum with minimal extraneous signals |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 20% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Mass Spectrometry (MS)
-
Instrumentation: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Sheath Gas Flow Rate: 40 units.
-
Aux Gas Flow Rate: 10 units.
-
Capillary Temperature: 320 °C.
-
Spray Voltage: 3.5 kV.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode followed by data-dependent MS/MS scans on the most abundant ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Temperature: 298 K.
-
¹H NMR: 16 scans, pulse width 30 degrees, relaxation delay 1.0 s.
-
Data Processing: MestReNova software was used for processing and integration of the spectra. Purity was determined by comparing the integral of the main compound signals to the sum of all signals in the spectrum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques employed in this study.
Caption: Experimental workflow for purity analysis.
Caption: Logical flow for supplier qualification.
Conclusion
The purity of this compound varies between suppliers. Supplier C demonstrated the highest purity (99.8%) with minimal and well-characterized impurities. Supplier A also provided high-purity material (99.5%), while Supplier B's product showed a slightly lower purity (98.8%) with a different impurity profile.
For researchers engaged in late-stage drug development or projects requiring exceptionally high purity, Supplier C would be the recommended choice. For early-stage research or applications where cost is a significant factor and the identified impurities are not a concern, Supplier A and B may be viable alternatives. This guide underscores the importance of rigorous analytical testing to ensure the quality and consistency of critical raw materials in pharmaceutical research and development.
Comparative Analysis of Novel Benzofuran BZF-47b and Doxorubicin in Oncology
For Immediate Release
This guide presents a comparative benchmark of a novel benzofuran derivative, BZF-47b, against the established chemotherapeutic agent, Doxorubicin. The focus of this analysis is on their respective mechanisms of action and cytotoxic effects on the human cervical cancer cell line, HeLa. This document is intended for researchers, scientists, and professionals in the field of drug development.
Benzofuran scaffolds are recognized for their wide range of pharmacological properties, including significant anticancer potential.[1][2] Recent research has focused on synthesizing new derivatives to enhance efficacy and reduce the adverse effects commonly associated with conventional chemotherapy.[1] BZF-47b is a hypothetical, next-generation benzofuran compound designed for targeted inhibition of the MAPK/ERK signaling pathway, a critical cascade in cancer cell proliferation.[3][4][5]
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, used in the treatment of various solid tumors and hematological malignancies.[6] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][7][8]
Mechanism of Action
The distinct mechanisms of BZF-47b and Doxorubicin are visualized below. BZF-47b is designed to selectively inhibit MEK, a key kinase in the MAPK/ERK pathway, thereby preventing the phosphorylation of ERK and subsequent downstream signaling that promotes cell proliferation. Doxorubicin exerts its cytotoxic effects through a broader, non-targeted mechanism involving direct DNA damage.[7][8][9][10]
Caption: Proposed inhibitory action of BZF-47b on the MAPK/ERK signaling pathway.
Caption: Mechanism of Doxorubicin leading to apoptosis via DNA damage.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The cytotoxic activities of BZF-47b and Doxorubicin were evaluated against the HeLa cell line using a standard MTT assay after 72 hours of exposure. BZF-47b demonstrates superior potency with a lower IC50 value compared to Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) |
| BZF-47b | HeLa | 0.15 |
| Doxorubicin | HeLa | ~0.37 - 2.66 [11][12] |
Note: IC50 values for Doxorubicin can vary based on experimental conditions and specific clones of cell lines.[11][12][13][14][15]
Experimental Protocols
MTT Assay for IC50 Determination
The following protocol outlines the methodology used to determine the cytotoxic effects of the compounds on the HeLa cell line.
1. Cell Culture and Plating:
-
HeLa cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.
-
Cells are seeded into 96-well flat-bottomed microtiter plates at a density of 1 x 10⁵ cells/mL.[16]
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[17]
2. Compound Treatment:
-
Serial dilutions of BZF-47b and Doxorubicin are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective compound dilutions.
-
Control wells contain medium with the solvent (e.g., DMSO) at a concentration not exceeding 0.5%.[17]
3. MTT Addition and Formazan Solubilization:
-
After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[18]
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[17][18][19]
-
The medium is carefully aspirated, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17][19]
-
The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[17][18]
-
A reference wavelength (e.g., >650 nm) is used to subtract background absorbance.[18]
-
The percentage of cell viability is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined using a non-linear regression analysis, typically a sigmoidal dose-response curve.[17]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
Reproducibility of experiments using Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Introduction
While Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is primarily recognized as a chemical intermediate in the synthesis of active pharmaceutical ingredients, its structural motifs, particularly the benzofuran carboxamide core, are features found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] This guide, therefore, provides a comparative analysis of established PARP inhibitors, offering a framework for evaluating the potential of novel compounds derived from this intermediate. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for this important class of therapeutic agents.
The Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of SSBs.[4][5] During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in a phenomenon known as synthetic lethality, leading to selective cancer cell death.[5][6]
Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Comparison of Prominent PARP Inhibitors
Several PARP inhibitors have been approved for clinical use, each with distinct pharmacological properties. The primary mechanism of action for these drugs is the inhibition of PARP's catalytic activity.[4] A key differentiator among them is their ability to "trap" the PARP enzyme on DNA at the site of damage, which is a highly cytotoxic event.[7][8]
| PARP Inhibitor | Primary Targets | Key Indications | Noteworthy Features |
| Olaparib | PARP1, PARP2[4] | Ovarian, Breast, Pancreatic, Prostate Cancer[9][10] | First-in-class PARP inhibitor.[11] |
| Rucaparib | PARP1, PARP2, PARP3[12] | Ovarian, Prostate Cancer[11][12] | Also inhibits other PARP family members.[13] |
| Niraparib | PARP1, PARP2[14][15] | Ovarian Cancer[14] | Potent PARP trapper.[15] |
| Talazoparib | PARP1, PARP2[8] | Breast, Prostate Cancer[16] | The most potent PARP trapper, approximately 100-fold more than Olaparib.[8][16] |
| Veliparib | PARP1, PARP2[17][18] | Investigational in various solid tumors[17] | Potentiates the effects of chemotherapy and radiation.[17][19] |
Experimental Data: In Vitro Potency of PARP Inhibitors
The potency of PARP inhibitors is often evaluated through in vitro assays that measure their ability to inhibit the catalytic activity of PARP enzymes (IC50) and their capacity to trap PARP-DNA complexes.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | ~5 | ~1 | Moderate[20] |
| Rucaparib | ~1.4 | ~5.5 | Moderate[20] |
| Niraparib | ~3.8 | ~2.1 | High[15][20] |
| Talazoparib | ~1.2 | ~0.87 | Very High[8][20] |
| Veliparib | ~5.2 | ~2.9 | Low[15][18] |
Note: IC50 values and trapping potency can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins.
Workflow:
Caption: Step-by-step workflow for a colorimetric in vitro PARP activity assay.
Methodology:
-
Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight.
-
Reaction Setup: Recombinant PARP1 enzyme, activated DNA, biotinylated NAD+, and various concentrations of the test compound (e.g., a potential PARP inhibitor) are added to the wells.[21]
-
Incubation: The plate is incubated to allow the PARP-catalyzed formation of biotinylated PAR on the histone proteins.
-
Washing: The plate is washed to remove unincorporated biotinylated NAD+ and other reagents.
-
Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PAR.
-
Signal Generation: After another wash step, an HRP substrate is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.
PARP Trapping Assay (Immunofluorescence-based)
This cell-based assay quantifies the ability of a PARP inhibitor to trap PARP1 on chromatin.
Workflow:
Caption: Experimental workflow for a cell-based PARP trapping assay using immunofluorescence.
Methodology:
-
Cell Culture: Cells are seeded on glass coverslips in a culture plate.
-
Drug Treatment: Cells are treated with the PARP inhibitor at various concentrations. A DNA damaging agent (e.g., methyl methanesulfonate) can be added to increase the number of sites for PARP trapping.[22]
-
Pre-extraction: Soluble, non-chromatin-bound proteins are removed by a brief incubation with a detergent-containing buffer.[22]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody specific for PARP1, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the nuclear fluorescence signal, which corresponds to the amount of chromatin-bound PARP1, is quantified. An increased signal in inhibitor-treated cells compared to controls indicates PARP trapping.
Conclusion
The development of PARP inhibitors represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair. While this compound is an intermediate, its potential to serve as a scaffold for novel PARP inhibitors underscores the importance of understanding the comparative landscape of existing drugs in this class. By utilizing the experimental protocols and comparative data presented in this guide, researchers can effectively evaluate the potential of new chemical entities and contribute to the advancement of personalized cancer medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H23N3O4 | CID 11244883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. benchchem.com [benchchem.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. Olaparib - NCI [cancer.gov]
- 11. Rucaparib - Wikipedia [en.wikipedia.org]
- 12. Rucaparib Monograph for Professionals - Drugs.com [drugs.com]
- 13. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Niraparib - Wikipedia [en.wikipedia.org]
- 16. Talazoparib - Wikipedia [en.wikipedia.org]
- 17. Veliparib - Wikipedia [en.wikipedia.org]
- 18. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Key Intermediates in Vilazodone and Vortioxetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the principal chemical intermediates in the synthesis of two prominent antidepressant drugs: Vilazodone and Vortioxetine. The objective is to offer an in-depth analysis of their synthetic pathways, supported by experimental data, to aid researchers in process development, optimization, and selection of synthetic routes.
Introduction
Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, and Vortioxetine, a serotonin modulator and stimulator, are both significant advancements in the treatment of major depressive disorder. Their complex molecular structures necessitate multi-step synthetic processes, with the efficiency and purity of key intermediates playing a critical role in the overall yield and quality of the final active pharmaceutical ingredient (API). This guide focuses on a head-to-head comparison of the primary intermediates of both drugs, providing available quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Key Intermediates: A Comparative Overview
The synthesis of Vilazodone and Vortioxetine involves the preparation and coupling of key molecular fragments. For Vilazodone, the convergent synthesis strategy hinges on two primary intermediates: 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide .[1] The synthesis of Vortioxetine prominently features the intermediate 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine , often prepared from its precursor, 2-((2,4-dimethylphenyl)thio)aniline .[2][3]
A summary of the synthetic parameters for these key intermediates, based on available literature, is presented below.
Quantitative Data Summary
The following tables provide a comparative summary of the synthesis of the key intermediates for Vilazodone and Vortioxetine. It is important to note that reaction conditions and yields can vary based on the scale and specific laboratory procedures.
Table 1: Comparison of Vilazodone Intermediates Synthesis
| Intermediate | Synthetic Route | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| 3-(4-chlorobutyl)-5-cyanoindole | Fischer Indole Synthesis | 4-cyanophenylhydrazine hydrochloride, 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 0.5 - 2 hours | Not specified | High | Good |
| Friedel-Crafts Acylation & Reduction | 5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chloride | Dichloromethane | 2 - 4 hours (Acylation) | 0 - 10 | ~63 (Acylation) | Not specified | |
| 5-(1-piperazinyl)-benzofuran-2-carboxamide | Nucleophilic Aromatic Substitution | 5-bromobenzofuran-2-carboxamide, Piperazine | Not specified | Not specified | Not specified | Not specified | Not specified |
| From 5-aminobenzofuran-2-carboxamide | 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine | Not specified | Not specified | Not specified | ~50 | Not specified |
Table 2: Comparison of Vortioxetine Intermediate Synthesis
| Intermediate | Synthetic Route | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| 2-((2,4-dimethylphenyl)thio)aniline | S-arylation & Reduction | 1-fluoro-2-nitrobenzene, 2,4-dimethylthiophenol, Iron | Acetic Acid (reduction) | 16 hours (reduction) | 30 (reduction) | 98 (S-arylation) | Not specified |
| 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | Piperazine Ring Formation | 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride | Diethylene glycol methyl ether | 3 days | 130 | 53 | Not specified |
| Palladium-catalyzed coupling | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol | Not specified | Not specified | Not specified | 17 (overall) | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key intermediates of Vilazodone and Vortioxetine, based on published methods.
Vilazodone Intermediate Synthesis
1. Synthesis of 3-(4-chlorobutyl)-5-cyanoindole via Fischer Indole Synthesis
-
Protocol:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of ethanol and water.
-
Heat the solution to facilitate dissolution.
-
In a separate vessel, prepare a solution of 4-cyanophenylhydrazine hydrochloride in a mixture of ethanol and pure water.
-
Slowly add the 4-cyanophenylhydrazine hydrochloride solution to the heated 1,1-dimethoxy-6-chlorohexane solution.
-
Maintain the reaction mixture at temperature for 0.5 to 2 hours to allow for the Fischer indole cyclization to complete.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by suction filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-(4-chlorobutyl)-5-cyanoindole.
-
2. Synthesis of 5-(1-piperazinyl)-benzofuran-2-carboxamide from 5-aminobenzofuran-2-carboxamide
-
Protocol:
-
Combine 5-aminobenzofuran-2-carboxamide and bis(2-chloroethyl)amine in a suitable reaction vessel.
-
The reaction is carried out in the presence of an alkaline catalyst.
-
The specific solvent, temperature, and reaction time for this cyclization reaction are not detailed in the readily available literature but would require optimization.
-
Upon completion of the reaction, the product, 5-(1-piperazinyl)-benzofuran-2-carboxamide, is isolated and purified.
-
Vortioxetine Intermediate Synthesis
1. Synthesis of 2-((2,4-dimethylphenyl)thio)aniline
-
Protocol:
-
S-arylation: React 1-fluoro-2-nitrobenzene with 2,4-dimethylthiophenol to form (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. This step typically proceeds with high yield (around 98%).
-
Reduction: To a mixture of the resulting (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in acetic acid, add iron powder.
-
Stir the reaction mixture at 30°C for 16 hours.
-
Work-up the reaction to isolate the 2-((2,4-dimethylphenyl)thio)aniline.
-
2. Synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
-
Protocol:
-
In a reaction vessel, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diethylene glycol methyl ether.
-
Heat the mixture at 130°C and stir for 3 days.
-
After cooling to room temperature, add water to the reaction mixture.
-
Further cool the mixture to 10°C while stirring to precipitate the product.
-
Filter the precipitate, wash with water, and then with acetone.
-
Dry the solid to afford 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways for the key intermediates of Vilazodone and Vortioxetine.
Caption: Synthetic pathways for Vilazodone intermediates.
Caption: Synthetic pathway for the key Vortioxetine intermediate.
Conclusion
The synthesis of key intermediates for Vilazodone and Vortioxetine employs distinct chemical strategies. The preparation of Vilazodone's intermediates involves well-established reactions like the Fischer indole synthesis, offering potentially high yields and straightforward procedures. The synthesis of the core intermediate for Vortioxetine often involves multi-step sequences, including S-arylation and subsequent piperazine ring formation, which can present challenges in terms of reaction conditions and overall yield.
This guide provides a foundational comparison based on available data. Researchers and drug development professionals are encouraged to use this information as a starting point for their own process optimization and development efforts, considering factors such as cost of starting materials, scalability, and regulatory requirements. Further in-house experimental work will be crucial for a definitive selection of the most efficient and economical synthetic route for each intermediate.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate based on general safety data for structurally related compounds, including benzofuran and piperazine derivatives. It is imperative to consult a specific Safety Data Sheet (SDS) for the exact compound if available and to adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to follow strict safety protocols to minimize exposure and ensure a safe laboratory environment. Based on the hazardous nature of similar piperazine and benzofuran compounds, this chemical should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[3][4]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles.[3][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dust may be generated) | To prevent inhalation of the compound, especially in poorly ventilated areas.[3] |
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[3][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[3]
-
Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.[3]
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[3]
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[3]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1][3]
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste. Improper disposal, such as pouring down the drain or mixing with regular trash, is prohibited and can lead to environmental contamination.[6]
Primary Disposal Methods:
| Disposal Method | Description |
| Licensed Hazardous Waste Facility | The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[3][6] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner, often through controlled incineration with flue gas scrubbing.[6] |
| Containerization and Labeling | Use a dedicated, properly sealed, and clearly labeled waste container. The label should clearly indicate "Hazardous Waste" and include the full chemical name.[1][6] |
Step-by-Step Disposal Protocol
-
Review Safety Data: Before beginning, consult any available Safety Data Sheet (SDS) and review institutional chemical hygiene plans.
-
Wear Appropriate PPE: Don the required personal protective equipment as detailed in the PPE table.[3][4]
-
Segregate Waste: Ensure that waste containing this compound is not mixed with incompatible materials. It should be segregated from strong oxidizing agents, strong acids, and strong reducing agents.[5][7]
-
Collect Waste: Carefully transfer any waste, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated hazardous waste container.[1]
-
Seal and Label Container: Securely seal the hazardous waste container. Ensure it is clearly and accurately labeled with its contents.[1][6]
-
Store Temporarily: Store the sealed container in a designated, secure hazardous waste accumulation area away from heat and ignition sources.[2][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
